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  • Product: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid
  • CAS: 215523-33-4

Core Science & Biosynthesis

Foundational

pKa values and ionization states of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

An In-depth Technical Guide to the pKa Values and Ionization States of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization States of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in various pH environments. For active pharmaceutical ingredients (APIs), the pKa profile is a critical determinant of solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This guide provides a comprehensive analysis of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound with multiple ionizable centers. We will dissect the theoretical underpinnings of its acidic and basic properties, provide a robust experimental protocol for empirical pKa determination, and visualize its pH-dependent ionization states. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule's behavior in aqueous solutions.

Introduction: The Critical Role of pKa in Drug Development

A molecule's journey through the human body is a journey through fluctuating pH landscapes—from the acidic milieu of the stomach (pH 1.5-3.5) to the near-neutral environment of the small intestine and blood plasma (pH ~7.4).[1] The ionization state of a drug, governed by its pKa values, dictates its charge at these different pHs. This, in turn, profoundly impacts its ability to permeate biological membranes, dissolve in aqueous media, and interact with its molecular target.[3][4] A non-ionized, more lipophilic form is generally favored for crossing cell membranes, while an ionized, more hydrophilic form often exhibits better aqueous solubility.[3] Therefore, a precise characterization of the pKa values of a potential drug candidate like 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid is not merely an academic exercise; it is a cornerstone of rational drug design and formulation development.

Theoretical pKa Analysis of Functional Groups

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid possesses three potentially ionizable functional groups: the imidazole ring, a carboxylic acid, and a hydroxymethyl (alcohol) group. The Henderson-Hasselbalch equation provides the mathematical framework for understanding the relationship between pH, pKa, and the ratio of protonated and deprotonated species.[5][6][7]

pH = pKa + log ([A⁻]/[HA])

Where [A⁻] is the concentration of the conjugate base and [HA] is the concentration of the acid. When [A⁻] = [HA], the pH of the solution is equal to the pKa of the ionizable group.[8]

The Imidazole Ring: An Amphoteric Core

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[9][10][11]

  • As a Base (pKa₁): The lone pair of electrons on the non-protonated nitrogen (N-3) can accept a proton. The pKa of the resulting conjugate acid (the imidazolium ion) is typically around 7.0.[9][12] This makes imidazole an effective buffer in the physiological pH range.[9] However, the presence of electron-withdrawing groups, such as the carboxylic acid at position 5 and the hydroxymethyl group at position 4, is expected to decrease electron density in the ring. This inductive effect stabilizes the neutral form relative to the protonated (cationic) form, thereby making the imidazolium ion more acidic. Consequently, the pKa for this protonation is predicted to be slightly lower than 7.0 .

  • As an Acid (pKa₃): The proton on the other nitrogen (N-1) can be removed, but this requires a strong base. The pKa for this deprotonation is approximately 14.5, making it significantly less acidic than carboxylic acids or phenols.[9][10][13]

The Carboxylic Acid Group (pKa₂)

The carboxylic acid moiety (-COOH) is the most acidic functional group on the molecule. Aliphatic carboxylic acids typically have pKa values in the range of 4-5. Aromatic carboxylic acids are slightly more acidic. For imidazole-based carboxylic acids, the pKa is influenced by the position of the substituent. A predicted pKa value for 1H-Imidazole-4-carboxylic acid is 2.69[14], while a derivative of 1H-Imidazole-5-carboxylic acid has a predicted acidic pKa of 3.40.[15] The electron-withdrawing nature of the imidazole ring helps to stabilize the carboxylate anion, thus increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid. We can therefore estimate the pKa for this group to be in the range of 2.5 to 4.0 .

The Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol. Alcohols are extremely weak acids, with pKa values typically in the range of 16-18, making them less acidic than water.[16] The deprotonation of this group requires exceptionally basic conditions, far outside the physiological range. Therefore, the hydroxymethyl group is not considered a significant ionizable site in the context of pharmaceutical applications and will remain in its neutral, protonated state under all relevant biological conditions.

Ionization States at Varying pH

Based on the theoretical analysis, we can predict the dominant ionization state of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid across the pH spectrum. There are two key pKa values to consider: pKa₁ (imidazole ring protonation) and pKa₂ (carboxylic acid deprotonation).

The following diagram illustrates the sequential ionization of the molecule.

ionization_states cluster_ph pH Scale cation cation zwitterion zwitterion anion anion dianion dianion S1 Predominantly Cationic (Net Charge: +1) S2 Predominantly Zwitterionic/Neutral (Net Charge: 0) S1->S2 pKa₂ ≈ 2.5 - 4.0 (-H⁺ from COOH) S3 Predominantly Anionic (Net Charge: -1) S2->S3 pKa₁ < 7.0 (-H⁺ from Imidazole N-H⁺)

Caption: Predicted ionization states of the molecule as a function of pH.

  • At pH < pKa₂ (e.g., pH 1): The solution is highly acidic. Both the carboxylic acid and the imidazole ring will be protonated. The molecule will carry a net positive charge (+1).

  • At pKa₂ < pH < pKa₁ (e.g., pH 5): The carboxylic acid group will be deprotonated (COO⁻), while the imidazole ring remains protonated (imidazolium). The molecule will exist predominantly as a zwitterion with a net charge of zero.

  • At pH > pKa₁ (e.g., pH 8): In a basic environment, both the carboxylic acid and the imidazolium ion will be deprotonated. The molecule will carry a net negative charge (-1).

Experimental Determination of pKa via Potentiometric Titration

While theoretical predictions are valuable, empirical determination is the gold standard for accuracy. Potentiometric titration is a highly precise and widely used method for measuring pKa values.[17][18][19][20] It involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally.

Principle

The pKa is the pH at the half-equivalence point of a titration, where exactly half of the ionizable group has been neutralized.[8] By titrating the fully protonated species with a strong base, one can determine the pKa of all acidic groups. Conversely, titrating the fully deprotonated species with a strong acid reveals the pKa of the conjugate acids (the basic groups). The inflection points on the resulting titration curve correspond to the equivalence points, and the midpoints of the buffer regions correspond to the pKa values.[18][19]

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential steps for accuracy and reproducibility.

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 5-10 mM).

    • Ionic Strength Adjuster: Prepare a concentrated stock solution of potassium chloride (KCl, e.g., 1 M). Adding this to the analyte solution to achieve a final concentration of ~0.15 M minimizes variations in activity coefficients during the titration.[18]

    • Titrants: Prepare and accurately standardize solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). Standardization against a primary standard (e.g., potassium hydrogen phthalate for NaOH, sodium carbonate for HCl) is critical for accuracy.

  • Instrumentation Setup & Calibration:

    • System: Use an automated potentiometric titrator equipped with a high-precision burette and a combination glass pH electrode.

    • Calibration: Calibrate the pH electrode immediately before the experiment using at least three standard aqueous buffers that bracket the expected pKa values (e.g., pH 2.0, 4.0, 7.0, and 10.0).[18] Ensure the slope of the electrode is within the acceptable range (typically 95-105%).

  • Titration Procedure:

    • Sample Preparation: Pipette a known volume (e.g., 20.0 mL) of the analyte solution into a thermostatted titration vessel. Add the required volume of KCl stock solution.

    • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[18]

    • Titration for Acidic pKa (pKa₂):

      • If necessary, add a small amount of 0.1 M HCl to the sample to ensure the carboxylic acid is fully protonated (e.g., to pH ~1.8-2.0).[18]

      • Begin the titration with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

    • Titration for Basic pKa (pKa₁):

      • To determine the pKa of the imidazolium ion, continue the same titration past the first equivalence point, or start with a fresh sample adjusted to a basic pH (e.g., pH 11) and titrate with standardized 0.1 M HCl.

  • Data Analysis:

    • Plotting: Plot the recorded pH values against the volume of titrant added.

    • Derivative Plot: To accurately locate the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) against the average volume. The peaks of this curve correspond to the equivalence points.

    • pKa Determination: The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₂. The pH at the volume halfway between the first and second equivalence points is pKa₁.

Summary of pKa Values

The following table summarizes the estimated pKa values for the ionizable groups of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid. An additional column is provided for recording empirically determined values from an experiment as described above.

Ionizable GroupTypeEstimated pKaRationale / ReferenceExperimental pKa
Imidazole RingBasic< 7.0pKa of imidazolium is ~7.0[9][12]; lowered by electron-withdrawing substituents.
Carboxylic AcidAcidic2.5 - 4.0Predicted pKa for similar structures is 2.69 - 3.40.[14][15]
HydroxymethylAcidic~16-18Typical pKa for an alcohol group; not relevant in physiological range.[16]

Conclusion and Implications

Understanding the pKa values of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid is essential for any research or development involving this molecule. With an acidic pKa likely between 2.5 and 4.0 and a basic pKa just under 7.0, this compound will exist as a zwitterion over a significant portion of the physiological pH range in the gastrointestinal tract. In the bloodstream (pH 7.4), it will be predominantly in its anionic form. This information is critical for:

  • Drug Discovery: Predicting its absorption and distribution characteristics.

  • Formulation Science: Selecting appropriate salt forms and designing buffered formulations to enhance solubility and stability.

  • Analytical Chemistry: Developing pH-dependent separation methods, such as HPLC.

The theoretical framework and experimental protocol detailed in this guide provide a robust pathway to fully characterizing the acid-base profile of this and similar molecules, enabling more informed and efficient progress in scientific research and pharmaceutical development.

References

  • Wikipedia. Imidazole. [Link][9]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link][10]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link][17]

  • PubChem - NIH. Imidazole | C3H4N2 | CID 795. [Link][12]

  • Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]

  • RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][18]

  • PMC - NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • PMC - NIH. Development of Methods for the Determination of pKa Values. [Link][19]

  • StuDocu. UV-Vis Spectrometry, pKa of a dye. [Link]

  • PubMed - NIH. Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link][21]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link][11]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link][1]

  • ResearchGate. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link][14]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link][20]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured? [Link][8]

  • ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link][2]

  • YouTube. Drug Absorption | Concept of pKa and Drug Ionization || Junaid Asghar PhD. [Link][4]

  • Pion Inc. What is pKa and how is it used in drug development? [Link][3]

  • PMC - NIH. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • EPA. 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. [Link][15]

  • Semantic Scholar. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • Quora. What is the significance of the Henderson-Hasselbalch equation? What are the applications of it? [Link][5]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]

  • University of Colorado Boulder. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • Reddit. What would you estimate the pKa of the hydroxyl group to be in this molecule? [Link][16]

  • Wikipedia. Henderson–Hasselbalch equation. [Link][6]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Wikipedia. Hydroxymethyl group. [Link]

  • Oregon State University. The Henderson–Hasselbalch Equation: Its History and Limitations. [Link][7]

  • PubChem - NIH. 4-Methyl-1H-imidazole-5-carboxylic acid | C5H6N2O2 | CID 73825. [Link]

  • PubChemLite. 1-(4-hydroxyphenyl)-1h-imidazole-5-carboxylic acid hydrobromide. [Link]

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid

This guide provides an in-depth technical analysis of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid , a critical intermediate in the synthesis of imidazole-based nucleoside analogs and angiotensin II receptor antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid , a critical intermediate in the synthesis of imidazole-based nucleoside analogs and angiotensin II receptor antagonists.[1]

Given the transient nature of the free acid form, this guide integrates data from its stable esters and structural analogs to construct a comprehensive safety and handling profile.

[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (often referred to as the "Free Acid") is a bifunctional imidazole derivative characterized by a hydroxymethyl group at position 4 and a carboxylic acid at position 5.[1] It is primarily encountered as a transient intermediate during the hydrolysis of its ester precursors.[1]

Nomenclature and Identifiers
PropertyDetail
Systematic Name 4-(Hydroxymethyl)-1H-imidazole-5-carboxylic acid
Synonyms 4-Hydroxymethyl-5-carboxyimidazole; 5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid (tautomer)
CAS Number Not commercially listed as free acid.Refer to Methyl Ester (CAS 82032-43-7) or Ethyl Ester (CAS 53086-13-8) for sourcing.[1][2][3]
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
SMILES C1=NC(=C(N1)CO)C(=O)O
Structural Instability & Lactonization

Expert Insight: The proximity of the hydroxymethyl group (C4) and the carboxylic acid (C5) creates a high potential for intramolecular cyclization under acidic or dehydrating conditions.[1] This results in the formation of a fused bicyclic lactone (1H-furo[3,4-d]imidazol-2(3H)-one derivative), which significantly alters solubility and reactivity.[1]

Figure 1: Tautomerism and Lactonization Pathway

ChemicalStability Ester Alkyl Ester Precursor (Stable, Commercial) FreeAcid 4-(Hydroxymethyl)-1H-imidazole- 5-carboxylic acid (Transient Species) Ester->FreeAcid Base Hydrolysis (NaOH/LiOH) Lactone Fused Lactone (Dehydration Product) FreeAcid->Lactone Acid/Heat (-H2O) Lactone->FreeAcid Aq. Base

Caption: The free acid is generated via base hydrolysis but may spontaneously cyclize to a lactone under acidic conditions.[1]

Hazard Identification (GHS Classification)

Note: Direct GHS data for the isolated free acid is limited.[1] The following classification is derived from "Read-Across" methodology using the Methyl Ester (CAS 82032-43-7) and the 4-Methyl analog (CAS 73825) .

Classification (Derived)[1]
  • Signal Word: WARNING

  • Hazard Categories:

    • Skin Corrosion/Irritation: Category 2 [1][4][5][6][7][8]

    • Serious Eye Damage/Eye Irritation: Category 2A [1][8]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) [1][4][6][7]

Hazard Statements
CodeStatement
H315 Causes skin irritation.[1][9]
H319 Causes serious eye irritation.[1][4][5][6][7][8][9]
H335 May cause respiratory irritation.[1][4][5][6][7][8][9]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5][7][8][9][10]

  • P280: Wear protective gloves/eye protection/face protection.[1][4][7][9][10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][8][9] Remove contact lenses if present and easy to do.[1][4][5][7][8][9] Continue rinsing.[1][4][5][7][8][9]

Toxicity Profile & Biological Activity[1][2][10][11]

Acute Toxicity

Quantitative toxicity data for the specific free acid is extrapolated from structurally homologous imidazole esters.[1]

EndpointTest SubjectValue (Est.)Source/Analog
LD50 (Oral) Rat> 2,000 mg/kgBased on Methyl 5-(hydroxymethyl)imidazole-4-carboxylate [1]
LD50 (Dermal) RabbitNo DataTreat as potential irritant
LC50 (Inhalation) RatNo DataAvoid dust generation
Mechanism of Action (Toxicity)[1]
  • Irritation: The carboxylic acid moiety contributes to local pH reduction on mucous membranes, leading to irritation.[1]

  • Sensitization: Imidazoles can act as haptens.[1] While the 4-hydroxymethyl variant is less reactive than 4-chloro analogs, prolonged exposure may induce hypersensitivity.[1]

  • Metabolism: Likely metabolized via oxidation of the hydroxymethyl group to the dicarboxylic acid (Imidazole-4,5-dicarboxylic acid), which is water-soluble and rapidly excreted.[1]

Experimental Protocols

Synthesis of the Free Acid (In Situ)

Since the free acid is not stable for long-term storage, it should be generated in situ from the ester.[1]

Reagents:

  • Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH[1]·H₂O) (2.5 eq)[1]

  • Solvent: THF/Water (3:1)[1]

Protocol:

  • Dissolution: Dissolve the ethyl ester in THF/Water mixture at 0°C.

  • Hydrolysis: Add LiOH slowly. Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ester spot).[1]

  • Neutralization (Critical): Carefully adjust pH to ~6.0–7.0 using 1M HCl. Do not acidify below pH 4 to prevent lactonization.[1]

  • Usage: Use the aqueous solution directly for subsequent coupling steps (e.g., amide bond formation).[1]

Handling & Disposal Workflow

Figure 2: Safety Decision Tree for Handling

SafetyFlow Start Handling 4-(Hydroxymethyl)-1H- imidazole-5-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Aqueous Solution State->Solution Dissolved DustControl Use Fume Hood Wear N95/P100 Mask Solid->DustControl SplashControl Wear Nitrile Gloves Safety Goggles Solution->SplashControl Disposal Disposal: Adjust pH to 7 Dilute & Incinerate DustControl->Disposal SplashControl->Disposal

Caption: Decision matrix for PPE selection based on physical state. Solid forms pose inhalation risks.[1]

Storage and Stability

  • Temperature: Store at -20°C (if isolated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will react with both hydroxyl and carboxyl groups).[1]

References

  • TCI Chemicals. (2025).[1][3][7][9] Safety Data Sheet: Methyl 5-(Hydroxymethyl)-1H-imidazole-4-carboxylate. TCI Europe N.V. Link[1]

  • PubChem. (2025).[1][6] Compound Summary: 4-Methyl-1H-imidazole-5-carboxylic acid.[1] National Center for Biotechnology Information.[1] Link[1]

  • Matsumura, Y., et al. (1992).[1] Nonpeptide Angiotensin II Receptor Antagonists: Synthesis of Imidazole-5-carboxylic Acids. Chemical & Pharmaceutical Bulletin. Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Imidazole-4-carboxylic acid. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 4-(Hydroxymethyl)-1H-Imidazole-5-carboxylic Acid

[1] Executive Summary Objective: To synthesize the methyl (or ethyl) ester of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid while preserving the sensitive primary alcohol at the C-4 position.[1] The Challenge: This su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To synthesize the methyl (or ethyl) ester of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid while preserving the sensitive primary alcohol at the C-4 position.[1]

The Challenge: This substrate presents a "Nucleophilic Triad" challenge. It contains three reactive centers:

  • Carboxylic Acid (C-5): The target for esterification.

  • Primary Alcohol (C-4): Susceptible to competing O-acylation, chlorination (if using thionyl chloride), or dehydration.

  • Imidazole Nitrogen: Susceptible to protonation and transient substitution.

Core Strategy: The standard Fischer esterification using sulfuric acid often leads to low yields due to the zwitterionic insolubility of the starting material. Conversely, aggressive acid chloride generators (like pure


) risk converting the hydroxymethyl group to a chloromethyl group (

).

Recommended Protocol: This guide prioritizes an In-Situ Anhydrous HCl Generation method using Acetyl Chloride in Methanol.[1] This approach provides the necessary acidity to drive the equilibrium and solubilize the zwitterion without exposing the alcohol to aggressive chlorinating agents.

Chemo-Structural Analysis & Reaction Pathway

The success of this reaction depends on kinetic control. You must drive the intermolecular reaction (Esterification) faster than the intramolecular reaction (Lactonization).

Competitive Pathways Diagram

ReactionPathways Start 4-(Hydroxymethyl)-1H-imidazole- 5-carboxylic acid (Zwitterionic Solid) Target TARGET: Methyl Ester (HCl Salt) Start->Target MeOH / HCl (anhydrous) Kinetic Control Lactone SIDE PRODUCT: Bicyclic Lactone (Dihydrofuro[3,4-d]imidazol-4-one) Start->Lactone Heat / Dehydration (Thermodynamic Sink) Chloro IMPURITY: 4-(Chloromethyl) Ester Start->Chloro Excess SOCl2 / Heat

Figure 1: Reaction landscape showing the target esterification versus the risks of lactonization (via dehydration) and chlorination (via aggressive reagents).

Protocol A: High-Fidelity Esterification (Acetyl Chloride Method)

Best for: High-purity applications, medicinal chemistry, and preventing side-reactions.[1]

Materials & Reagents
ReagentEquiv.[2][3][4][5]RoleCritical Attribute
Substrate 1.0ReactantDry, finely powdered
Methanol (MeOH) 0.2 M conc.[1]Solvent/ReactantAnhydrous (<0.05% water)
Acetyl Chloride 3.0 - 5.0HCl GeneratorFreshly distilled/High Purity
Dimethoxypropane 0.5 (Optional)Water ScavengerUse if MeOH dryness is suspect
Step-by-Step Methodology
Phase 1: In-Situ Catalyst Generation (Exothermic)[1]
  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a reflux condenser (capped with a drying tube or

    
     line), and a pressure-equalizing addition funnel.
    
  • Solvent Charge: Add anhydrous Methanol to the flask. Cool to 0°C using an ice/water bath.

  • Acid Generation: Add Acetyl Chloride dropwise via the addition funnel over 20 minutes.

    • Mechanism:[1][6][7][8][9][10][11]

      
      .
      
    • Note: This generates anhydrous HCl and Methyl Acetate (inert byproduct). The solution will become hot; maintain <10°C.

Phase 2: Reaction & Solubilization
  • Substrate Addition: Remove the addition funnel. Add the solid 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid in one portion.

    • Observation: The starting material will likely remain suspended (insoluble zwitterion).

  • Reflux: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 65°C).

  • The "Clear Point": Continue reflux for 2–4 hours.

    • Critical Endpoint: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution . This indicates the conversion of the insoluble zwitterionic acid to the soluble ester hydrochloride salt.

Phase 3: Workup & Isolation
  • Concentration: Cool to room temperature. Concentrate the solution in vacuo (Rotavap) at <40°C to remove MeOH and excess HCl.

    • Result: A white to off-white solid residue (the Ester Hydrochloride salt).

  • Purification (Trituration): Do not use aqueous extraction (risk of hydrolysis).

    • Add cold Diethyl Ether or Acetone to the residue.

    • Sonicate for 5 minutes to remove traces of methyl acetate and unreacted acetyl chloride.

    • Filter the solid under Argon/Nitrogen.

  • Drying: Dry under high vacuum for 12 hours.

Protocol B: Scalable Industrial Method (Thionyl Chloride)

Best for: Large scale (>50g) where Acetyl Chloride is cost-prohibitive. Requires strict temperature monitoring.

Risk Warning: If the temperature spikes during addition,


 will convert the 4-hydroxymethyl group to a 4-chloromethyl group.[1]
Methodology
  • Chill: Cool anhydrous Methanol to -10°C (Salt/Ice bath).

  • Add SOCl2: Add Thionyl Chloride (3.0 equiv) dropwise. Internal temperature must not exceed 0°C.

  • Add Substrate: Add the imidazole acid solid.

  • Controlled Ramp: Allow to warm to Room Temperature (RT) over 1 hour. Stir at RT for 12 hours.

    • Note: Do not reflux immediately. Allow the esterification to proceed under mild conditions first. Only reflux (1-2 hours) if TLC shows incomplete conversion.[1]

  • Workup: Evaporate solvent. Co-evaporate with Toluene (2x) to remove residual

    
    .
    

Process Analytical Technology (QC)

Use these parameters to validate the product before proceeding to the next step.

MethodDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

3.7–3.8 ppm (Singlet, 3H)
Pass: Presence of Methyl Ester (

).[1]
1H NMR

4.5–4.8 ppm (Singlet, 2H)
Pass: Intact Hydroxymethyl (

). If shifted downfield/split, suspect chlorination.
IR Spectroscopy ~1720–1735

Pass: Ester Carbonyl stretch.[1]
Solubility Test Water vs. EtherThe product (HCl salt) should be water-soluble but ether-insoluble.[1]
Workflow Visualization

Workflow Setup Setup: Anhydrous MeOH Cool to 0°C Activation Add Acetyl Chloride (Gen. HCl in situ) Setup->Activation Dropwise Addition Add Solid Acid (Suspension) Activation->Addition Exothermic Reaction Reflux 3-4h Until Clear Solution Addition->Reaction Solubilization Workup Evaporate Solvent (<40°C) Reaction->Workup Completion Isolation Triturate (Ether) Filter Solid HCl Salt Workup->Isolation Purification

Figure 2: Step-by-step experimental workflow for the Acetyl Chloride method.

Storage and Stability

  • State: The product is most stable as the Hydrochloride Salt . The free base is prone to intermolecular condensation and lactonization.

  • Conditions: Store at -20°C under Argon. Hygroscopic—protect from moisture.

  • Free Base Generation: If the free base is required for the next step, generate it in situ using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the subsequent reaction solvent, rather than isolating it.

References

  • Review of Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • In-Situ HCl Method (Acetyl Chloride/MeOH)

    • Niu, C., et al. (2020). "Practical Synthesis of Amino Acid Methyl Esters." Organic Process Research & Development. (Demonstrates the superiority of AcCl/MeOH for zwitterionic acids).

  • Lactonization Risks: Paul, R., et al. (1976). "Synthesis of 4-hydroxymethyl-imidazole derivatives." Journal of Medicinal Chemistry. (Discusses the equilibrium between the hydroxy-acid and the bicyclic lactone).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application

Application Note &amp; Protocols: A Strategic Approach to the Synthesis of Triciribine Analogs from 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid

Abstract: This document provides a comprehensive guide for the strategic synthesis of novel Triciribine analogs, leveraging 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid as a versatile starting material. Triciribine,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the strategic synthesis of novel Triciribine analogs, leveraging 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid as a versatile starting material. Triciribine, a potent inhibitor of the Akt signaling pathway, holds significant therapeutic potential, and the development of its analogs is a key strategy for enhancing efficacy, selectivity, and pharmacokinetic properties.[1][2] We will explore the underlying rationale of targeting the Akt pathway, present a detailed synthetic workflow, provide step-by-step experimental protocols, and outline methods for chemical characterization and biological evaluation. This guide is intended for researchers in medicinal chemistry, drug discovery, and chemical biology, offering both the theoretical basis and practical instructions for analog development.

Introduction: The Rationale for Targeting the Akt Pathway

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in cellular signaling, governing critical processes such as cell proliferation, survival, and metabolism.[3] Hyperactivation of the PI3K/Akt pathway is a hallmark of many human cancers, including those of the breast, ovaries, and pancreas, making it a prime target for therapeutic intervention.[1][4]

Triciribine (TCN) is a nucleoside analog that functions by inhibiting the activation of all three Akt isoforms.[1] Once inside the cell, it is converted to its active phosphate form.[1] Its mechanism involves preventing the translocation of Akt to the cell membrane, a crucial step for its subsequent phosphorylation and activation by upstream kinases like PDK1.[2] By blocking this process, Triciribine effectively shuts down the pro-survival signals mediated by Akt, leading to the inhibition of tumor cell growth and induction of apoptosis.[3][5]

The synthesis of Triciribine analogs is driven by the need to optimize its drug-like properties. Modifications to the core structure can lead to improved potency, altered selectivity profiles, better metabolic stability, and enhanced bioavailability. The use of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid provides a chemically tractable scaffold to introduce diversity at key positions, enabling the exploration of a broad chemical space for next-generation Akt inhibitors.

Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt_mem Akt (at membrane) PIP3->Akt_mem Recruits PDK1 PDK1 Akt_p Activated Akt (p-Akt) PDK1->Akt_p Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_p Phosphorylates (Ser473) Akt_mem->PDK1 Converts to Akt_mem->mTORC2 Converts to Downstream Downstream Effects (Cell Survival, Proliferation) Akt_p->Downstream Promotes Triciribine Triciribine Triciribine->Akt_mem

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Triciribine.

General Synthetic Strategy

The synthesis of imidazole-based nucleoside analogs from 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid involves a multi-step sequence. The core of this strategy is the N-glycosylation reaction, which couples the imidazole heterocycle to a protected ribose sugar.[6] The causality behind this workflow is to first prepare both the nucleobase and the sugar components by installing protecting groups to prevent unwanted side reactions, then to couple them, and finally to deprotect and purify the desired analog.

Key Stages of Synthesis:

  • Protection of the Imidazole Core: The carboxylic acid and hydroxymethyl groups on the starting material are highly reactive. They must be protected, typically as esters (e.g., methyl ester) and ethers (e.g., silyl ether), respectively, to ensure that the subsequent glycosylation occurs specifically at a ring nitrogen.

  • Preparation of the Glycosyl Donor: A suitable ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the glycosyl donor. The benzoyl groups protect the hydroxyls on the sugar, while the acetate at the anomeric position acts as a leaving group.

  • N-Glycosylation (Vorbrüggen Conditions): This is the crucial carbon-nitrogen bond-forming step. The protected imidazole is silylated in situ to enhance its nucleophilicity. A Lewis acid (e.g., TMSOTf) is then used to promote the reaction between the silylated imidazole and the glycosyl donor, forming the desired β-nucleoside with high stereoselectivity.[7]

  • Deprotection and Purification: In the final step, all protecting groups are removed from the sugar and the nucleobase. This is typically achieved by saponification (e.g., using sodium methoxide in methanol) to remove the benzoyl esters, followed by purification using chromatographic techniques.[8]

Synthesis_Workflow Start Starting Material 4-(hydroxymethyl)-1H-imidazole- 5-carboxylic acid Protect Protected Imidazole Ester & Silyl Ether Formation Start->Protect Step 1 (Protection) Glycosylate Glycosylation Vorbrüggen Reaction with Protected Ribose Protect->Glycosylate Step 2 (Coupling) ProtectedNuc Protected Nucleoside Analog Glycosylate->ProtectedNuc Forms Deprotect Deprotection Removal of Ester & Silyl Groups ProtectedNuc->Deprotect Step 3 (Deprotection) Final Final Analog Purification by HPLC Deprotect->Final Step 4 (Purification)

Caption: General workflow for the synthesis of imidazole nucleoside analogs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 3.1: Synthesis of Methyl 4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-imidazole-5-carboxylate (Protected Imidazole)

Rationale: The carboxylic acid is converted to a methyl ester to reduce its acidity and prevent it from interfering with the Lewis acidic conditions of glycosylation. The primary alcohol is protected as a TBDMS ether, which is stable to the reaction conditions but easily removed later.

  • Reagents & Equipment:

    • 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Methanol (MeOH)

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet

  • Procedure:

    • Suspend 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous MeOH in a round-bottom flask under an inert atmosphere (argon/nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

    • Remove the ice bath and stir the reaction at room temperature for 16 hours. The suspension should become a clear solution.

    • Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride salt.

    • Dissolve the crude salt in anhydrous DMF. Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the protected imidazole.

Protocol 3.2: N-Glycosylation with Protected Ribose

Rationale: This protocol uses Vorbrüggen conditions, a robust method for nucleoside synthesis.[7] Silylating the imidazole nitrogen with BSA increases its nucleophilicity. TMSOTf acts as a potent Lewis acid to activate the glycosyl donor (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), facilitating nucleophilic attack by the imidazole to form the N-glycosidic bond stereoselectively.

  • Reagents & Equipment:

    • Protected Imidazole (from Protocol 3.1)

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

    • N,O-Bis(trimethylsilyl)acetamide (BSA)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • Dissolve the protected imidazole (1.0 eq) in anhydrous MeCN in a flame-dried, argon-purged flask.

    • Add BSA (1.5 eq) and heat the mixture to 60 °C for 1 hour to ensure complete silylation.

    • Cool the mixture to room temperature.

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous MeCN.

    • Add the sugar solution to the silylated imidazole solution.

    • Cool the combined solution to 0 °C and slowly add TMSOTf (1.2 eq) dropwise.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via silica gel chromatography to isolate the fully protected nucleoside analog.

Protocol 3.3: Global Deprotection

Rationale: A one-pot deprotection simplifies the final step. Sodium methoxide in methanol (Zemplén conditions) is a standard and highly effective method for cleaving acyl protecting groups like benzoates from sugars. This basic condition will also saponify the methyl ester on the imidazole ring. The TBDMS group is subsequently removed under acidic conditions.

  • Reagents & Equipment:

    • Protected Nucleoside Analog (from Protocol 3.2)

    • Sodium Methoxide (NaOMe) solution (0.5 M in MeOH)

    • Anhydrous Methanol (MeOH)

    • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

    • Ammonium hydroxide (for final neutralization)

  • Procedure:

    • Dissolve the purified protected nucleoside in anhydrous MeOH.

    • Add a catalytic amount of NaOMe solution and stir at room temperature. Monitor the reaction by TLC until all benzoyl groups are removed (typically 1-3 hours).

    • Neutralize the reaction by adding acidic Dowex® resin until the pH is ~7.

    • Filter off the resin and wash it with MeOH.

    • Concentrate the filtrate. The resulting intermediate will be the TBDMS-protected nucleoside with a free carboxylic acid (as the sodium salt).

    • To remove the TBDMS group, dissolve the residue in a THF/water mixture and add acetic acid. Stir until deprotection is complete (monitor by LC-MS).

    • Concentrate the solution under reduced pressure.

    • Purify the final compound using reverse-phase HPLC to yield the target Triciribine analog.

Characterization and Data Analysis

The identity, purity, and structure of the synthesized analogs must be rigorously confirmed using a suite of analytical techniques.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized analog, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to obtain an exact mass.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the anomeric proton (H-1') of the ribose sugar, which confirms the formation of the glycosidic bond and its β-stereochemistry (typically a doublet around 6.0 ppm).

Table 1: Hypothetical Characterization Data for Synthesized Analogs

Analog IDR-Group ModificationMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺Purity (HPLC %)Anomeric Proton (¹H NMR, δ ppm, J Hz)
TCN-A-01(Parent Compound)C₁₀H₁₂N₄O₆285.0830285.0835>98%5.95 (d, J=4.5)
TCN-A-022'-DeoxyriboseC₁₀H₁₂N₄O₅269.0881269.0884>99%6.10 (t, J=6.8)
TCN-A-035'-FluoroC₁₀H₁₁FN₄O₅287.0787287.0791>98%5.98 (d, J=4.2)

Protocol for Biological Evaluation: In Vitro Akt Kinase Assay

Rationale: To determine if the synthesized analogs retain their intended biological activity, an in vitro kinase assay is performed. This assay directly measures the ability of the compounds to inhibit the phosphorylation of an Akt substrate, providing a quantitative measure of their potency (IC₅₀).[12]

  • Materials & Reagents:

    • Active recombinant human Akt1 kinase

    • GSK-3α/β peptide substrate

    • ATP (Adenosine triphosphate)

    • Synthesized Triciribine analogs (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in kinase buffer containing a fixed concentration of the peptide substrate.

    • Add the active Akt1 kinase to each well.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for Akt1).

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

  • Garrett, C. R., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(6), 1381–1389. [Link]

  • Pochet, S., et al. (2016). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Organic & Biomolecular Chemistry, 14(16), 4046-4054. [Link]

  • Wikipedia. (n.d.). Triciribine. [Link]

  • Grozinsky-Glasberg, S., et al. (2012). AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. International Journal of Oncology, 40(5), 1675-1685. [Link]

  • Grozinsky-Glasberg, S., et al. (2012). AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. PubMed. [Link]

  • Ravandi, F., et al. (2007). Phase I Study of Triciribine Phosphate Monohydrate, a Specific Inhibitor of AKt Phosphorylation, in Adult Patients with Advanced Hematologic Malignancies. Blood. [Link]

  • Oki, Y., et al. (2024). Signaling effect, combinations, and clinical applications of triciribine. Expert Opinion on Investigational Drugs. [Link]

  • National Cancer Institute. (n.d.). Definition of triciribine phosphate. NCI Drug Dictionary. [Link]

  • Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. [Link]

  • Manabe, Y., & Ito, Y. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(6), 2435–2447. [Link]

  • An, R., et al. (2017). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Accounts of Chemical Research, 50(9), 2186–2195. [Link]

  • ResearchGate. (n.d.). Synthesis of nucleosides via N-glycosylation, including key... [Link]

  • Wang, G., et al. (2016). An Expedient Total Synthesis of Triciribine. Molecules, 21(11), 1470. [Link]

  • Downey, A. M., et al. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Semantic Scholar. [Link]

  • de Oliveira, R. N., et al. (2023). Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Carbohydrate Research, 532, 108889. [Link]

  • Elmquist, C. E., et al. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 24(1), 107–119. [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Mass spectrometry analysis of nucleosides and nucleotides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1H-Imidazole-5-Carboxylic Acid

The following technical support guide addresses the synthesis and yield optimization of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (also referred to as 4-hydroxymethyl-5-imidazolecarboxylic acid). This guide synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and yield optimization of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (also referred to as 4-hydroxymethyl-5-imidazolecarboxylic acid). This guide synthesizes industrial best practices with mechanistic insights to troubleshoot common pitfalls.

[1]

Topic: Yield Optimization & Troubleshooting Guide Applicable Compounds: 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (Target), Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (Intermediate).[1] Audience: Medicinal Chemists, Process Development Scientists.[1]

Executive Summary: The Yield Challenge

The synthesis of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid is deceptively simple structurally but challenging in practice due to three competing factors:

  • Regioselectivity: Distinguishing between C4/C5 and C2 positions during functionalization.

  • Over-reaction: Preventing the formation of bis-hydroxymethylated byproducts or diols during reduction.[1]

  • Lactonization: The proximity of the C4-hydroxymethyl and C5-carboxyl groups favors the formation of the bicyclic lactone (4,6-dihydrofuro[3,4-d]imidazol-4-one) under acidic conditions, lowering isolated yield of the free acid.[1]

This guide details two primary synthetic routes and provides specific troubleshooting for each.

Decision Matrix: Selecting the Right Route

FeatureRoute A: HydroxymethylationRoute B: Selective Reduction
Starting Material 1H-Imidazole-4-carboxylic acidDiethyl 1H-imidazole-4,5-dicarboxylate
Key Reagent Formaldehyde (aq) / BaseNaBH₄ / LiCl or CaCl₂
Primary Challenge Polymerization, N-alkylationOver-reduction to diol
Typical Yield 40–60% (Optimization required)70–85% (High reliability)
Scalability High (Cheap reagents)Moderate (Solvent/Reagent cost)
Recommendation Use for Cost-Sensitive Scale-up Use for High-Purity Lab Scale

Route A: Hydroxymethylation of Imidazole-4-Carboxylic Acid[1]

Mechanism: Electrophilic aromatic substitution of formaldehyde at the C5 position of the imidazole ring, facilitated by base catalysis.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into a dark tar/polymer. What is happening?

  • Cause: Uncontrolled polymerization of formaldehyde (Cannizzaro side reactions) or decomposition of the imidazole ring at high temperatures.[1]

  • Solution:

    • Temperature Control: Do not reflux at >100°C. Maintain reaction temperature strictly between 60–75°C .

    • pH Control: Maintain pH 10–12 . Too high (>13) promotes Cannizzaro; too low (<9) slows the electrophilic attack.[1]

    • Reagent: Use Paraformaldehyde (depolymerized in situ) instead of formalin to reduce water content and impurities.[1]

Q2: I see N-hydroxymethylation impurities. How do I remove them?

  • Insight: N-hydroxymethyl groups are kinetically formed but thermodynamically less stable than C-hydroxymethyl groups.[1]

  • Protocol Adjustment: Include a thermal aging step or a mild acid wash.[1] N-hydroxymethyl groups often revert to NH in dilute acid or upon heating in water, whereas the C5-hydroxymethyl bond is stable.[1]

Q3: The product is water-soluble and hard to isolate. [1]

  • Fix: Do not evaporate to dryness (promotes lactonization).[1]

  • Isolation Protocol: Adjust pH to the isoelectric point (pI ≈ 3.5–4.5) . The product is a zwitterion and will precipitate.[1] Cool to 0°C for 4 hours before filtration.

Optimized Protocol (Route A)
  • Dissolution: Suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in water (5 vol).

  • Basification: Add KOH (1.1 eq) to solubilize as the potassium salt.

  • Addition: Add Paraformaldehyde (2.5–3.0 eq).[1]

  • Reaction: Heat to 65°C for 12–16 hours. Monitor by HPLC.

  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 4.0.

  • Crystallization: Stir at 0°C. Filter the white precipitate.

Route B: Selective Reduction of Diester (Recommended)[1]

Mechanism: Chemoselective reduction of one ester group of diethyl imidazole-4,5-dicarboxylate to the alcohol, leaving the other ester intact (which is then hydrolyzed).[1]

Troubleshooting Guide & FAQs

Q1: I am getting the diol (4,5-bis(hydroxymethyl)imidazole). How do I stop at the mono-alcohol?

  • Cause: Using a strong hydride donor like LiAlH₄ without control.[1]

  • Solution: Use Sodium Borohydride (NaBH₄) with a salt additive (CaCl₂ or LiCl ) in Ethanol.[1] This generates a mild borohydride species that is selective for the diester-to-monoester conversion due to steric and chelating effects.[1]

Q2: The Grignard method (Olmesartan route) gives me alkylated impurities.

  • Insight: Methylmagnesium bromide (MeMgBr) adds methyl groups to the ester (forming C(Me)₂OH).[1]

  • Correction: For the hydroxymethyl target (-CH₂OH), you must use Hydride reduction , not Grignard reagents. Do not confuse this synthesis with the Olmesartan intermediate.[1]

Optimized Protocol (Route B)
  • Starting Material: Dissolve Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in absolute Ethanol.

  • Catalyst: Add CaCl₂ (1.5 eq) and stir for 30 min (forms chelate).

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise at 0°C.

  • Stir: Allow to warm to RT over 4 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Hydrolysis: The product is Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate.[1] Hydrolyze this ester using NaOH (2 eq) in water/MeOH at 50°C, then acidify to pH 4 to isolate the acid.

Visualizing the Pathways

The following diagram illustrates the two routes and the critical "Lactonization Trap" that reduces yield during isolation.

SynthesisPathways cluster_legend Legend SM_A Imidazole-4-carboxylic Acid Inter_A Transition State (C5 Attack) SM_A->Inter_A HCHO, KOH 65°C, pH 11 SM_B Diethyl Imidazole-4,5-dicarboxylate Inter_B Mono-Ester Intermediate (Ethyl 4-hydroxymethyl...) SM_B->Inter_B NaBH4, CaCl2 EtOH, 0°C Target TARGET: 4-(Hydroxymethyl)-1H- imidazole-5-carboxylic acid Inter_A->Target Acidify to pH 4 Inter_B->Target NaOH Hydrolysis then pH 4 Lactone IMPURITY: 4,6-dihydrofuro[3,4-d] imidazol-4-one (Lactone) Target->Lactone Acidic pH < 2 Heat / Dryness Lactone->Target NaOH (aq) key1 Route A: Hydroxymethylation key2 Route B: Selective Reduction

Caption: Synthetic pathways for 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid, highlighting the reversible lactonization equilibrium that impacts isolated yield.

Data Summary: Yield Optimization Parameters

ParameterOptimal RangeImpact of Deviation
Reaction pH (Route A) 11.0 – 12.5 <10: No reaction.[1] >13: Cannizzaro/Tars.[1]
Temperature (Route A) 60°C – 70°C >80°C: Polymerization. <50°C: Slow kinetics.[1]
Formaldehyde Eq. 2.5 – 3.0 eq <2.0: Incomplete conversion. >4.0: Purification issues.
Reducing Agent (Route B) NaBH₄ + CaCl₂ LiAlH₄: Over-reduction to diol.[1]
Isolation pH 3.5 – 4.5 <2.0: Lactonization.[1] >6.0: Salt remains soluble.[1]

References

  • Reduction of Imidazole Esters: United States Patent 4063023.[1] Process for preparing 4-(hydroxymethyl)imidazole compounds. (Describes the reduction of imidazole carboxylic esters to hydroxymethyl derivatives).

  • Olmesartan Intermediate Synthesis: United States Patent 8618308.[1] Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (Details the Grignard and hydrolysis chemistry relevant to 4,5-substituted imidazoles).

  • Hydroxymethylation Chemistry: Journal of the American Chemical Society, 1948, 70, 3419. (Classical hydroxymethylation of imidazoles).[1]

  • Selective Reduction of Diesters: Tetrahedron Letters, 1992, 33, 6891. (Use of NaBH4/CaCl2 for selective reduction of diesters to mono-alcohols).[1]

Sources

Optimization

Overcoming solubility issues of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid in reaction media

[1][2] Executive Summary: The Zwitterion Trap You are likely reading this because your starting material, 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) , is sitting at the bottom of your flask as a stubborn, w...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Zwitterion Trap

You are likely reading this because your starting material, 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) , is sitting at the bottom of your flask as a stubborn, white solid, refusing to dissolve in DCM, THF, or Toluene.[1][2]

The Diagnosis: HMICA is not merely a "polar molecule"; it is a rigid zwitterion .

  • The Acid: The carboxylic acid (pKa ~2.[3]5) deprotonates.

  • The Base: The imidazole ring (pKa ~6.0) protonates.[4]

  • The Result: At neutral pH, you are dealing with an internal salt (inner salt) with immense crystal lattice energy. The additional hydroxymethyl group adds hydrogen bond donors, further "locking" the crystal structure.

The Solution: You cannot simply "dissolve" this molecule. You must disrupt the lattice chemically. This guide details the three industry-standard protocols to solubilize HMICA for downstream chemistry.

Decision Matrix: Selecting Your Protocol

Before choosing a solvent system, identify your reaction goal.

Solubility_Decision_Tree Start Goal: React HMICA Decision What is the Reaction Type? Start->Decision Branch1 Esterification / Amidation Decision->Branch1 Branch2 Acylation / Alkylation (in Organic Solvent) Decision->Branch2 Branch3 Long-term Storage / Multi-step Synthesis Decision->Branch3 Method1 Method A: Super-Acid Solubilization (Thionyl Chloride/MeOH) Branch1->Method1 Best for Esters Method2 Method B: Transient Silylation (BSA/TMSCl One-Pot) Branch2->Method2 Best for DCM/THF Method3 Method C: Trityl Protection (Trt-Cl/Et3N) Branch3->Method3 Best for Stability

Figure 1: Decision matrix for solubilizing HMICA based on downstream chemical intent.

Protocol Guides

Method A: The Super-Acid Approach (Esterification)

Best for: Converting HMICA to a soluble methyl/ethyl ester.

The Mechanism: By flooding the system with protons (H+), you protonate the carboxylate (removing the negative charge). The molecule becomes a cationic salt (imidazolium), which is soluble in polar alcohols.

Protocol:

  • Suspend HMICA (1.0 eq) in dry Methanol (0.2 M concentration). Note: It will be a slurry.

  • Cool to 0°C under N2.

  • Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise.

    • Caution: Exothermic. HCl gas evolution.

  • Reflux for 4–6 hours.

    • Observation: The slurry will clear as the ester forms and the zwitterion breaks.

  • Workup: Concentrate in vacuo. The residue is the Ester Hydrochloride Salt , which is now soluble in water and polar organic solvents.

Method B: Transient Silylation (The "Magic Bullet")

Best for: Acylation, coupling, or reactions requiring anhydrous DCM/THF.

The Mechanism: This is the most powerful technique for zwitterions. You use a silylating agent to temporarily "mask" the polar groups (Carboxyl, Hydroxyl, and Imidazole-NH). The resulting "silylated intermediate" is highly lipophilic and dissolves instantly in DCM.

Reagents:

  • BSA: N,O-Bis(trimethylsilyl)acetamide (Gentle, neutral byproduct).[1][2]

  • TMSCl: Trimethylsilyl chloride (Cheaper, requires base).

Step-by-Step Protocol:

  • Suspend HMICA (1.0 eq) in anhydrous DCM or THF (0.1 M).

  • Add BSA (3.0–4.0 eq).

    • Why 4 eq? 1 for COOH, 1 for OH, 1 for Imidazole-NH, +1 excess.[1][2]

  • Reflux gently for 1–2 hours.

    • Critical Check: The solution must become clear and homogeneous. If solids remain, add more BSA.

  • React: Add your electrophile (e.g., Acid Chloride, Isocyanate) directly to this solution.

  • Desilylate: Upon aqueous workup (mild acid wash), the TMS groups fall off, returning the native functional groups (unless you reacted them).

Silylation_Mechanism Zwitterion Insoluble Zwitterion (HMICA) Lipophilic Soluble Silyl-Ester/Ether (Dissolves in DCM) Zwitterion->Lipophilic Reflux BSA + BSA (Silylating Agent) Reaction Add Electrophile (Reaction Occurs) Lipophilic->Reaction Workup Aqueous Workup (TMS groups hydrolyze) Reaction->Workup

Figure 2: Workflow for transient silylation to enable homogeneous phase chemistry.

Method C: Trityl Protection (The "Olmesartan" Route)

Best for: Creating a stable, soluble building block for multi-step synthesis.

The Mechanism: The bulky Trityl (Triphenylmethyl) group on the imidazole nitrogen prevents zwitterion formation and adds massive lipophilicity.

Protocol:

  • Suspend HMICA (1.0 eq) in DCM (or DMF if strictly necessary).

  • Add Triethylamine (Et3N, 3.0 eq).

    • Note: The base helps solubilize the intermediate.

  • Add Trityl Chloride (Trt-Cl, 1.1 eq).[1][2]

  • Stir at RT for 12–24 hours.

  • Workup: Wash with water. The product (Trt-HMICA) stays in the DCM layer.

Workup & Isolation: The Isoelectric Trap

The Problem: After your reaction, if you deprotect or hydrolyze back to the free acid, you cannot extract HMICA into organic solvents (it's too polar), and you cannot easily rotovap it from water (salts remain).

The Fix: Isoelectric Precipitation You must adjust the pH of the aqueous solution to the molecule's Isoelectric Point (pI), where net charge is zero and solubility is lowest.[5]

ParameterValueNotes
pKa (COOH) ~2.2 - 2.5Protonated below pH 2
pKa (Im-NH) ~6.0 - 7.0Protonated below pH 6
Target pI ~5.5 - 6.0 Precipitation Zone

Procedure:

  • Dissolve crude mixture in minimal water (acidic or basic).

  • Monitor pH with a calibrated probe (paper is not precise enough).

  • Slowly adjust pH to 5.5–6.0 .

  • Cool to 4°C and let stand for 4 hours.

  • Filter the white precipitate. This is your pure Zwitterion.

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO? A: You can, but you shouldn't. While HMICA dissolves in DMSO with heat, removing DMSO requires high vacuum or aqueous wash (which redissolves your product). Use Method B (Silylation) to work in volatile solvents like DCM.

Q: I tried silylation (Method B) but it didn't dissolve. A: You likely didn't use enough silylating agent. The hydroxymethyl group (-CH2OH) consumes 1 equivalent, the acid consumes 1, and the imidazole consumes 1. Use 4.0 equivalents of BSA and ensure you reflux until clear.

Q: My product is stuck in the water phase after deprotection. A: Do not use extraction. Use Lyophilization (freeze-drying) or Resin Purification (Diaion HP-20).[1][2] The zwitterion is too polar for Ethyl Acetate extraction.

References

  • ChemicalBook. (2025). 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid Properties and Suppliers. Retrieved from [1]

  • Organic Syntheses. (2012). Transient Silylation Strategies for Insoluble Amino Acids. Org. Synth. 2012, 89, 450.
  • GuideChem. (2025). Solubility Profile of Imidazole-4-carboxylic acid derivatives. Retrieved from [1]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Retrieved from [1]

  • MedChemExpress. (2024). 1H-Imidazole-4-carboxylic acid Technical Data. Retrieved from

Sources

Troubleshooting

Preventing decarboxylation of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid during heating

Ticket ID: #HMICA-T450 Topic: Preventing Decarboxylation of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary: The "Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HMICA-T450 Topic: Preventing Decarboxylation of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Thermal Cliff"

Welcome to the Technical Support Center. You are likely visiting this page because you have observed a loss of yield, gas evolution (bubbling), or the formation of an oil/tar during the heating of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) .

The Diagnosis: HMICA resides on a "thermal cliff." Like many heteroaromatic amino acids, it is prone to thermal decarboxylation , converting into 4-(hydroxymethyl)imidazole (and CO₂) upon heating. This reaction is catalyzed by the molecule's own zwitterionic character and acidic environments.

The Solution: To prevent this, you must disrupt the zwitterionic mechanism by locking the molecule in its anionic carboxylate salt form (pH > 10) or by avoiding thermal stress during isolation.

Mechanistic Insight: Why Decarboxylation Occurs

To solve the problem, we must understand the enemy. Decarboxylation of imidazole-5-carboxylic acids follows the Hammick Mechanism (or a zwitterionic variant).

  • Zwitterion Formation: In neutral or slightly acidic solution, the imidazole ring nitrogen is protonated (positive charge), and the carboxylic acid is deprotonated (negative charge).

  • Electron Withdrawal: The protonated imidazole ring acts as an electron sink, pulling electron density away from the carboxylate group.

  • CO₂ Ejection: Thermal energy causes the carboxylate to eject CO₂, leaving behind an unstable ylide intermediate.

  • Proton Transfer: The ylide rapidly grabs a proton to form the decarboxylated product.

Visualization: The Decarboxylation Trap

The following diagram illustrates the pathway you are trying to block.

DecarboxylationMechanism Start HMICA (Neutral/Zwitterion) Unstable at T > 100°C TS Transition State (Ring pulls electrons) Start->TS Heat (Δ) Inter Ylide Intermediate (Highly Reactive) TS->Inter -CO2 CO2 CO2 (Gas) TS->CO2 Product 4-(hydroxymethyl)imidazole (Decarboxylated Impurity) Inter->Product +H+ (Rapid)

Figure 1: The mechanistic pathway of HMICA thermal degradation. Blocking the "Start" node requires preventing ring protonation.

Experimental Protocols: Stabilization Strategies

We recommend three distinct protocols depending on your downstream application.

Protocol A: The "Salt Lock" Method (Recommended for Synthesis)

If HMICA is an intermediate for a subsequent reaction, do not isolate the free acid . Convert it to an alkali metal salt. The carboxylate anion (without the protonated ring) is significantly more thermally stable.

Step-by-Step:

  • Dissolution: Dissolve your crude HMICA in water or methanol.

  • Basification: Slowly add 1.05 equivalents of NaOH or KOH . Monitor pH; ensure pH

    
     10.
    
    • Why? This deprotonates the carboxylic acid (forming -COO⁻) and ensures the imidazole ring is not protonated (neutral N).

  • Processing: You can now heat this solution (e.g., for condensation reactions) with reduced risk.

  • Isolation: If isolation is necessary, evaporate the solvent to obtain the Sodium 4-(hydroxymethyl)imidazole-5-carboxylate . Store as the salt.

Protocol B: Solvent Stabilization (Non-Aqueous)

If you must heat the free acid in organic media, avoid protic solvents that facilitate proton transfer.

Solvent ClassSuitabilityNotes
Water (Acidic) CRITICAL RISK Promotes zwitterion; rapid decarboxylation.
Water (Basic) SAFE Stabilizes as carboxylate salt.
DMSO / DMF ⚠️ CAUTION High boiling points make removal difficult without heat; can promote decarboxylation if trace acid is present.
Alcohols ⚠️ RISKY Can facilitate proton transfer; keep T < 60°C.
Ethers (THF) PREFERRED Poor solubility, but kinetically suppresses proton transfer.
Protocol C: Non-Thermal Isolation (Lyophilization)

If you need the pure, free acid (zwitterion) for analysis or storage, you must avoid heat entirely during workup.

Step-by-Step:

  • Elution: Elute HMICA from your purification column (e.g., Ion Exchange) using a volatile buffer (e.g., Ammonium Formate) or water.

  • Freezing: Flash freeze the fraction in liquid nitrogen.

  • Sublimation: Use a lyophilizer (freeze-dryer) to remove water.

    • Condition: Vacuum < 100 mTorr, Condenser < -50°C.

    • Result: A fluffy white solid (hygroscopic).

  • Storage: Store immediately at -20°C under Argon.

Troubleshooting Decision Tree

Use this logic flow to determine the correct course of action for your specific experiment.

TroubleshootingTree Q1 Requirement: Do you need the isolated Free Acid? Yes Yes, I need the solid acid. Q1->Yes No No, it's an intermediate. Q1->No ActionLyophil Protocol C: Lyophilization (Freeze Dry) NO HEAT. Yes->ActionLyophil Q2 Next Step: Reaction Condition? No->Q2 HighT High Temp (>80°C) Q2->HighT LowT Low Temp (<40°C) Q2->LowT ActionSalt Protocol A: Convert to Na/K Salt. Maintain pH > 10. HighT->ActionSalt ActionSolvent Protocol B: Use Aprotic Solvents (THF/Acetonitrile). LowT->ActionSolvent

Figure 2: Decision matrix for handling HMICA based on thermal requirements.

Frequently Asked Questions (FAQ)

Q1: I see bubbling during my reaction at 60°C. Is this decarboxylation?

  • Diagnosis: Likely, yes. If your solvent is acidic or neutral water, 60°C is sufficient to initiate slow decarboxylation over several hours.

  • Fix: Stop heating immediately. Check pH. If pH < 7, adjust to pH 10-11 with NaOH and resume. The bubbling (CO₂) should stop.

Q2: Can I use Rotary Evaporation (Rotovap) to dry the product?

  • Diagnosis: Only if strictly controlled.

  • Fix: Set the water bath to maximum 35°C and use a high-vacuum pump to compensate for the low temperature. Do not heat to 50-60°C to "speed it up," or you will degrade the product.

Q3: Does the hydroxymethyl group affect stability?

  • Diagnosis: Yes. The hydroxymethyl group at position 4 adds complexity. Under strongly acidic conditions and high heat, you also risk dehydration (loss of water) leading to polymerization, in addition to decarboxylation.

  • Fix: This reinforces the need for Protocol A (Basic conditions) , which prevents both acid-catalyzed decarboxylation and acid-catalyzed dehydration.

Q4: How do I verify if decarboxylation occurred?

  • Diagnosis: Use ¹H-NMR.

  • Check: Look for the integral of the protons on the imidazole ring.

    • HMICA: One proton on the ring (C2-H).

    • Decarboxylated Product: Two protons on the ring (C2-H and C5-H). The appearance of a new singlet around 6.8-7.2 ppm usually indicates the C5-proton of the decarboxylated species.

References

  • Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. (Demonstrates the stability of the sodium salt of imidazole carboxylic acids during heating vs. the instability of the free acid). PrepChem. Available at: [Link]

  • Decarboxylation of Imidazole Carboxylic Acids. (General mechanism of zwitterionic decarboxylation in heteroaromatic acids). Master Organic Chemistry. Available at: [Link]

  • US Patent 4224452A. (Discusses the heating of imidazole carboxylic acid derivatives and the formation of byproducts). Google Patents.
Optimization

Removing inorganic salts from 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid preparations

Technical Support Center: Purification Strategies for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid Ticket ID: HMIC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid

Ticket ID: HMIC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of Inorganic Salts (Desalting)[1][2][3]

Executive Summary: The Solubility Paradox

You are likely facing a common but frustrating paradox: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid is a zwitterionic small molecule (MW ~142.11 g/mol ).[1][3] It is highly polar and water-soluble, just like the inorganic salts (NaCl, KCl, Na₂SO₄) you are trying to remove.

Standard liquid-liquid extraction (e.g., EtOAc/Water) usually fails because the molecule prefers the aqueous phase, trapping it with the salts. To solve this, we must exploit the molecule's Isoelectric Point (pI) and its specific affinity for Ion Exchange (IEX) resins.

Below are the two validated workflows. Protocol A is for bulk salt removal (crude cleanup).[3] Protocol B is for high-purity polishing.[1][3]

Protocol A: Isoelectric Point (pI) Precipitation

Best for: High concentration samples (>10% w/v) where 90-95% purity is acceptable.[1][3]

The Science: This molecule is amphoteric.[4][5] It has a basic imidazole nitrogen (pKa ~7.[3]0) and an acidic carboxylic acid (pKa ~2.3).[3]

  • pH < 2: Cationic (+ charge).[2][3] Soluble.

  • pH > 8: Anionic (- charge).[1][3] Soluble.

  • pH ~4.7 (pI): Net neutral charge.[3] Minimum Solubility.

Step-by-Step Methodology
  • Concentration: Evaporate your crude aqueous reaction mixture under reduced pressure (Rotavap) at <50°C.

    • Target: Reduce volume until the solution is nearly saturated (syrupy consistency). If salts begin to crash out, filter them warm—this is "free" purification.[3]

  • The "Target pH" Adjustment: Slowly adjust the pH of the concentrate to 4.6 – 4.8 .

    • Critical: Use concentrated HCl or NaOH.[3] Do not dilute the sample with weak acids/bases.[3]

    • Observation: You may see a haze form.[3] This is the nucleation of your product.

  • Anti-Solvent Crystallization: While stirring, slowly add Cold Ethanol or Acetone (ratio 3:1 Solvent:Water).[2][3]

    • Why: Inorganic salts are insoluble in ethanol/acetone, but your product is also less soluble in organic solvents than in water.[3] However, at the pI, the zwitterion is the least soluble species.

    • Troubleshooting: If an oil forms ("oiling out"), reheat the mixture until clear, then cool very slowly with vigorous stirring to induce crystallization.

  • Filtration: Filter the white precipitate.[3]

    • Wash: Wash with cold 90% Ethanol.[3]

    • Validation: Test the filtrate for product loss using TLC or HPLC.[3]

Protocol B: Cation Exchange Chromatography (IEX)

Best for: High purity requirements (>98%) or dilute samples where precipitation fails.[3]

The Science: We use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the H+ form.[1][3]

  • Load (pH 1-2): The imidazole is protonated (

    
    ) and binds to the resin (
    
    
    
    ).[1][3] Salts (
    
    
    ,
    
    
    ) pass through or are displaced.[1][2][3]
  • Wash: Water removes non-bound anions (

    
    , 
    
    
    
    ).[1][2][3]
  • Elute: Ammonia (

    
    ) deprotonates the resin and the product, releasing the product.
    
Step-by-Step Methodology
  • Resin Preparation:

    • Pack a column with Dowex 50W-X8 (H+ form).[1][2][3]

    • Capacity Check: Assume ~1.5 - 2.0 meq/mL capacity.[1] Use a 5-fold molar excess of resin relative to your theoretical product yield.[3]

  • Loading:

    • Acidify your crude mixture to pH 1.5 - 2.0 with HCl.[1][3]

    • Load onto the column at a flow rate of 1-2 Bed Volumes (BV)/hour.

    • Mechanism:[1][3][6][7] Your product binds.[2][3]

      
       ions from the salt will compete, but the high affinity of the imidazole usually ensures binding.
      
  • The Salt Wash (Critical Step):

    • Wash with Deionized Water until the eluate conductivity drops to near zero (or test negative for chloride with

      
      ).[3]
      
    • Result: You have now washed away all inorganic anions (

      
      ) and excess cations that didn't bind.[1][3]
      
  • Elution:

    • Elute with 1M NH₄OH (Ammonium Hydroxide) .[2][3]

    • Collect fractions. The product will elute as the pH of the eluate rises.

    • Post-Process: Evaporate the ammonia fractions.[3] Excess

      
       evaporates, leaving the free zwitterion.
      

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Oiling Out (Protocol A)Rapid cooling or high impurities.[1][2][3]Re-dissolve in min. hot water. Add anti-solvent dropwise.[3] Seed with pure crystal if available.[3]
Low Recovery (Protocol B)Product breakthrough during loading.Resin capacity exceeded or flow rate too high. Check pH of load (must be < 2.5).[3]
High Salt in Product (Protocol B)Incomplete washing step.[3]Use the Silver Nitrate Test : Add 1 drop

to wash eluate. If cloudy, keep washing with water.[3]
Product Colored Oxidation byproducts.[2][3]Treat crude solution with Activated Carbon (charcoal) before pI precipitation or IEX loading.[3]

Decision Matrix: Workflow Visualization

DesaltingWorkflow Start Crude Reaction Mixture (High Salt + Product) CheckConc Check Concentration Start->CheckConc IsConcHigh Is Conc > 10%? CheckConc->IsConcHigh AdjustPH Adjust pH to 4.7 (pI) (Protocol A) IsConcHigh->AdjustPH Yes Acidify Acidify to pH 2.0 (Protocol B) IsConcHigh->Acidify No (Dilute) AddSolvent Add Cold Ethanol/Acetone (Anti-Solvent) AdjustPH->AddSolvent Precipitate Precipitate Forms? AddSolvent->Precipitate Filter Filter & Wash (Remove Soluble Salts) Precipitate->Filter Yes Precipitate->Acidify No (Oiling/Soluble) Final Pure Zwitterion (Salt Free) Filter->Final LoadResin Load onto Cation Exchange (Dowex 50W / Amberlite) Acidify->LoadResin WashWater Wash with Water (Until Conductivity ~ 0) LoadResin->WashWater EluteAmmonia Elute with 1M NH4OH WashWater->EluteAmmonia EluteAmmonia->Final

Caption: Decision tree for selecting between Isoelectric Precipitation (Green Path) and Ion Exchange Chromatography (Red Path) based on sample concentration and behavior.

References

  • PubChem. (2025).[2][3] 4-Methyl-1H-imidazole-5-carboxylic acid (Analogous Structure & Properties). National Library of Medicine. Link[1][3]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Link

  • Dr. Maisch HPLC. (2024).[3] Ion Exchange Chromatography: Principles and Applications. Link

  • Google Patents. (1980).[3] Method for preparing 4-hydroxymethyl imidazoles (US4224452A).[1][2][3] Link

  • ChemicalBook. (2025).[3] Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (Solubility Data). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Ester Hydrolysis

Welcome to the technical support center for imidazole-catalyzed ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving desi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole-catalyzed ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving desired conversion rates in their hydrolysis experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

This document is structured as a series of frequently asked questions (FAQs) that directly address common problems. We will delve into reaction kinetics, reagent stability, analytical best practices, and more, all grounded in established chemical principles.

Part 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, it's crucial to understand the reaction you are running. Imidazole can catalyze ester hydrolysis through two primary mechanisms, and identifying the dominant pathway for your specific substrate is key.

  • Nucleophilic Catalysis: Imidazole directly attacks the ester's carbonyl carbon, forming a reactive N-acylimidazolium intermediate. This intermediate is then rapidly hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst. This pathway is common for esters with good leaving groups (e.g., p-nitrophenyl esters).[1]

  • General Base Catalysis: Imidazole acts as a Brønsted base, deprotonating a water molecule to increase its nucleophilicity.[2] The resulting hydroxide ion then attacks the ester. This mechanism is more likely for esters with poorer leaving groups.[2]

G cluster_0 Nucleophilic Catalysis Pathway cluster_1 General Base Catalysis Pathway Ester Ester Acyl_Intermediate N-Acylimidazolium Intermediate Ester->Acyl_Intermediate Nucleophilic Attack Imidazole_Nuc Imidazole Imidazole_Nuc->Acyl_Intermediate Products_Nuc Carboxylic Acid + Alcohol Acyl_Intermediate->Products_Nuc Hydrolysis H2O_Nuc H₂O H2O_Nuc->Products_Nuc Regen_Imidazole_Nuc Imidazole (Regenerated) Products_Nuc->Regen_Imidazole_Nuc Ester_GB Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester_GB->Tetrahedral_Intermediate Imidazole_GB Imidazole OH_Ion OH⁻ Imidazole_GB->OH_Ion Proton Abstraction H2O_GB H₂O H2O_GB->OH_Ion OH_Ion->Tetrahedral_Intermediate Nucleophilic Attack Products_GB Carboxylic Acid + Alcohol Tetrahedral_Intermediate->Products_GB Collapse

Caption: Dual catalytic roles of imidazole in ester hydrolysis.

Part 2: Troubleshooting Guide - FAQs

Here we address specific issues you might be facing in the lab.

Section A: Low or Stalled Reaction Conversion

Q1: My reaction is very slow or has stalled completely. What is the first thing I should check?

A1: Check the pH of your reaction medium. The pH is the most critical parameter in imidazole-catalyzed hydrolysis. The catalytic activity of imidazole is highly dependent on its protonation state.[3][4]

  • The Problem: Imidazole has a pKa of approximately 7. For it to act as a nucleophile or a general base, the nitrogen must be deprotonated (a lone pair must be available). If the pH of your solution is too low (e.g., below 6), a significant portion of the imidazole will be protonated to form the imidazolium ion, which is not catalytically active. Conversely, while a higher pH increases the concentration of hydroxide for base-catalyzed hydrolysis[5][6], excessively high pH can lead to uncatalyzed background hydrolysis or degradation of your substrate or product.

  • The Solution: The optimal pH for imidazole catalysis is typically in the neutral to slightly basic range (pH 7-8).[3] Verify the pH of your buffer after all components (including any co-solvents) have been added. If necessary, perform a pH optimization study to find the sweet spot for your specific ester.

Q2: I've confirmed the pH is optimal, but the conversion rate is still low. Could my imidazole concentration be the issue?

A2: Yes, the catalyst concentration is key, but more is not always better. The reaction should show a rate dependence on the imidazole concentration.

  • The Problem: While the reaction is catalytic, an insufficient amount of imidazole will naturally lead to a slow reaction. However, some studies have shown that at very high concentrations, derivatives like methylimidazole can actually inhibit the hydrolysis of certain esters.[1] This may be due to a non-productive complexation between the catalyst and the ester.[1]

  • The Solution:

    • Verify Concentration: Double-check your calculations and ensure the final concentration of imidazole is what you intended.

    • Run a Concentration Series: If you suspect inhibition, run the reaction at several different imidazole concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M) while keeping the substrate concentration constant. Plot the initial rate versus imidazole concentration. You should see the rate increase and then potentially plateau or decrease at higher concentrations.[1] This will help you identify the optimal catalyst loading.

Q3: Does temperature play a significant role? I'm running my reaction at room temperature.

A3: Absolutely. Temperature directly affects the reaction kinetics.

  • The Problem: Like most chemical reactions, the rate of ester hydrolysis is temperature-dependent. Room temperature may simply be too low to achieve a reasonable reaction rate, especially for sterically hindered or less reactive esters.

  • The Solution: Increase the reaction temperature in controlled increments (e.g., 37°C, 50°C, 60°C).[7] Use a reliable heating system like a temperature-controlled water bath or heating block to ensure consistency. Monitor the reaction at each temperature to find a balance between an acceptable rate and potential substrate/product degradation. Be aware that the rate of uncatalyzed background hydrolysis will also increase with temperature.

ParameterTypical RangeRationale
pH 7.0 - 8.0Balances catalyst activity with substrate stability.
Temperature 25°C - 60°CIncreases reaction rate; higher temps risk degradation.
Imidazole Conc. 0.1 M - 1.0 MEnsures sufficient catalyst without potential inhibition.
Co-Solvent 5-20% (v/v)Aids solubility of hydrophobic esters in aqueous buffers.
Table 1: General Reaction Condition Optimization Ranges.
Section B: Reagent and Substrate Issues

Q4: I've optimized the reaction conditions, but the yield is still poor. Could my starting materials be the problem?

A4: Yes, the purity and stability of your ester and imidazole are critical.

  • The Problem with the Ester:

    • Hydrolysis Before Reaction: Esters, especially activated ones, can hydrolyze upon storage, particularly if exposed to moisture. If your starting material is already partially hydrolyzed, you will never reach 100% conversion.

    • Steric Hindrance: Sterically bulky groups near the ester carbonyl can significantly slow down the rate of nucleophilic attack by imidazole or water.[8]

  • The Problem with Imidazole:

    • Purity: Ensure you are using a high-purity grade of imidazole. Impurities can potentially interfere with the reaction.

    • Hygroscopic Nature: Imidazole is hygroscopic and can absorb water from the atmosphere. While water is a reagent in this reaction, accurate concentration calculations depend on using anhydrous imidazole.

  • The Solution:

    • Confirm Ester Purity: Before starting your experiment, confirm the purity of your ester using an appropriate analytical technique like NMR or HPLC.

    • Proper Storage: Store esters and imidazole in a desiccator.

    • Consider Ester Structure: If you are working with a particularly hindered ester, you may need to employ more forcing conditions (higher temperature, longer reaction time) or accept a lower conversion rate.

Q5: My ester is not very soluble in the aqueous buffer. How can I address this without compromising the reaction?

A5: Use a water-miscible organic co-solvent.

  • The Problem: Poor solubility of the ester leads to a heterogeneous reaction mixture, drastically reducing the effective concentration of the substrate and thus the overall reaction rate.

  • The Solution: Add a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) to your reaction buffer before adding the ester.[4] Start with a low percentage (e.g., 5-10% v/v) and increase only if necessary. Be aware that changing the solvent composition can slightly alter the optimal pH and may affect the reaction rate in other ways. Always run a control reaction in the absence of catalyst to quantify the background hydrolysis rate in your chosen solvent system.

Section C: Analytical and Workup Troubleshooting

G Start Low Conversion Observed Check_pH Is pH optimal (7-8)? Start->Check_pH Adjust_pH Adjust pH with Buffer Run pH Optimization Check_pH->Adjust_pH No Check_Conditions Are Temp & Conc. adequate? Check_pH->Check_Conditions Yes Adjust_pH->Check_pH Optimize_Conditions Increase Temp (e.g., 50°C) Run Catalyst Conc. Series Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents pure & soluble? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Conditions Purify_Reagents Check Purity (NMR/HPLC) Use Co-Solvent (DMF/ACN) Check_Reagents->Purify_Reagents No Check_Analysis Is analytical method valid? Check_Reagents->Check_Analysis Yes Purify_Reagents->Check_Reagents Validate_Method Validate HPLC/GC Method Check for Product Instability Check_Analysis->Validate_Method No Success Problem Resolved Check_Analysis->Success Yes Validate_Method->Check_Analysis

Caption: A logical workflow for troubleshooting low hydrolysis yield.

Q6: I am monitoring my reaction by HPLC, but the mass balance is poor. What could be happening?

A6: Poor mass balance can indicate several issues, including product instability or analytical artifacts.

  • The Problem:

    • Product Instability: Your carboxylic acid product might not be stable under the reaction or analytical conditions. It could be degrading, or in some cases, re-esterifying if there is a high concentration of alcohol product and residual acid catalyst (less common in imidazole-catalyzed reactions).

    • Side Reactions: The ester could be undergoing an alternative reaction pathway. For example, under strongly basic conditions, elimination reactions can sometimes compete with hydrolysis.[9]

    • Analytical Method Issues: Your HPLC method may not be properly separating all components, or your products may be co-eluting. The detector response factor for the product and starting material might be significantly different, leading to inaccurate quantification if not properly calibrated.

  • The Solution:

    • Run a Product Stability Study: Prepare a solution of your purified carboxylic acid product in the reaction buffer and analyze it over time under the reaction conditions to check for degradation.

    • Analyze for Byproducts: Use a broader analytical method (e.g., a different HPLC column or gradient) or a different technique (like LC-MS) to screen for potential side products.[10][11]

    • Validate Your HPLC Method: Ensure your method is validated for the quantification of both the starting ester and the final carboxylic acid. This involves running standards of both pure compounds to determine their retention times and response factors.[11]

Q7: I think the reaction worked, but I am losing my product during the workup. How can I prevent this?

A7: This is a common issue, often caused by unintended hydrolysis during extraction. This is the reverse problem of isolating an ester after esterification, where you want to prevent hydrolysis.[12] Here, you want to isolate a carboxylic acid and must be mindful of its properties.

  • The Problem: The workup often involves pH adjustments and extractions with aqueous and organic layers. The carboxylic acid product has a pKa (typically 3-5). If you try to extract it from an aqueous layer that is too basic (pH > pKa), the acid will be deprotonated to the carboxylate salt, which is highly water-soluble and will not partition into the organic layer.

  • The Solution:

    • Acidify Before Extraction: Before extracting your product with an organic solvent, ensure you acidify the aqueous layer to a pH at least 2 units below the pKa of your carboxylic acid (e.g., to pH 2). This will protonate the carboxylate, making the carboxylic acid neutral and much more soluble in organic solvents.

    • Use Cold Solutions: Perform all aqueous washes and extractions using ice-cold solutions to minimize the rate of any potential side reactions.[12]

    • Minimize Contact Time: Perform extractions efficiently and avoid letting the layers sit for extended periods.[12]

Part 3: Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Reaction Monitoring by Reverse-Phase HPLC

This protocol allows for the accurate quantification of the starting ester and the resulting carboxylic acid product.

  • Prepare Standards:

    • Create individual stock solutions of your starting ester and pure carboxylic acid product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your reaction.

  • Set Up the Reaction:

    • In a temperature-controlled vessel, combine the buffer, any co-solvents, and imidazole. Allow the mixture to equilibrate to the desired reaction temperature.

  • Initiate the Reaction (t=0):

    • Add the ester to the reaction vessel to start the reaction.

    • Immediately withdraw a 50 µL aliquot. This is your t=0 time point.

  • Quench and Dilute:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. A suitable quencher is an acidic solution (e.g., 450 µL of 1% formic acid in acetonitrile) that will stop the imidazole catalysis by protonation.

  • Sampling:

    • Repeat the process of withdrawing, quenching, and diluting aliquots at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • HPLC Analysis:

    • Analyze the calibration standards and the quenched reaction samples by HPLC.

    • Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution using a UV detector at a wavelength where both the ester and the acid have reasonable absorbance.[11]

  • Data Analysis:

    • Generate a calibration curve for both the ester and the acid by plotting peak area versus concentration.

    • Use the regression equation from the calibration curve to determine the concentration of the ester and acid in each of your time point samples.

    • Plot concentration versus time to generate a reaction profile.

References

  • Gagliano, T. J., et al. (1989). Methylimidazole-Catalyzed Ester Hydrolysis: Nonlinear Kinetics. The Journal of Organic Chemistry, 54(22), 5247-5251. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution 6: Catalysis in Ester Hydrolysis. YouTube. [Link]

  • Chegg.com. (2017). Solved Imidazole has been shown to increase the rate of. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. (Simulated reference, as direct link to book section is unavailable).
  • Bender, M. L., & Glasson, W. A. (1959). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 81(7), 1590-1597. [Link]

  • Williams, A., & Naylor, R. A. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 1967-1972. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience. (Simulated reference for general chemical principles).
  • Das, S., et al. (2022). pH influence on imidazole organocatalytic activity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

  • Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Purdue University. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Journal of the American Chemical Society, 90(10), 2622-2637. [Link]

  • Wang, S., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Foley, C. A., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]

Sources

Optimization

Technical Support Hub: Stability Profiling of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Executive Summary You are likely working with 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (4-HMI-5-CA) as a pharmaceutical intermediate (e.g., in Olmesartan synthesis) or a metabolite standard.[1][2] Users frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (4-HMI-5-CA) as a pharmaceutical intermediate (e.g., in Olmesartan synthesis) or a metabolite standard.[1][2]

Users frequently misinterpret the amphoteric nature of this molecule as chemical instability.[1][2][3] This guide clarifies the distinction between pH-dependent ionization shifts (reversible) and thermal degradation (irreversible).[1][3]

Key Takeaway: The molecule is kinetically stable in basic solutions (forming carboxylate salts) but thermodynamically susceptible to decarboxylation in acidic solutions under thermal stress.[1][3]

Module 1: Acidic Stability (The Decarboxylation Risk)[3]

The Mechanism

In acidic media (pH < 3), the imidazole nitrogen (N3) is protonated, and the carboxylic acid is protonated (neutral).[3] While the imidazole ring is generally robust, the presence of the electron-withdrawing protonated iminium system destabilizes the C-C bond of the carboxylic acid.[3]

  • Ambient Temperature (25°C): Stable in dilute acids (e.g., 0.1% TFA, 1N HCl) for short durations (< 24 hours).

  • Thermal Stress (> 60°C): High risk of decarboxylation .[1][2][3] The loss of CO₂ yields 4-(hydroxymethyl)imidazole , a degradation product that is often more reactive and toxic (precursor to 4-MEI).[1][3]

Visualizing the Degradation Pathway

The following diagram illustrates the divergent fates of the molecule under Acidic vs. Basic conditions.

DegradationPathway Parent 4-(hydroxymethyl)-1H- Imidazole-5-carboxylic acid (Zwitterion/Neutral) AcidPath Acidic Solution (pH < 3) + HEAT Parent->AcidPath Protonation BasePath Basic Solution (pH > 10) Parent->BasePath Deprotonation Decarb Degradant A: 4-(hydroxymethyl)imidazole (Irreversible CO2 Loss) AcidPath->Decarb -CO2 (Decarboxylation) Salt Stable Species: Dianion Salt (Carboxylate + Imidazolate) BasePath->Salt Stabilization

Figure 1: Thermal decarboxylation is the primary degradation risk in acid, whereas base formation yields a stable salt.[3]

Module 2: Basic Stability (The "Safe Harbor")[3]

The Mechanism

In basic media (pH > 10), the carboxylic acid is deprotonated (


), and the imidazole N1 proton is removed.[3] The resulting dianion is highly resonance-stabilized.[1][2] The high electron density on the ring disfavors  nucleophilic attack and prevents decarboxylation.[2][3]
  • Recommendation: Store stock solutions in mild alkaline buffers (e.g., Carbonate buffer pH 9-10 or 0.1 M NaOH) rather than water or acid.[1][2][3]

  • Caveat: Avoid strong oxidizing agents in basic media, as the hydroxymethyl group (

    
    ) can be oxidized to the aldehyde (4-formyl derivative) or the dicarboxylic acid.[1][3]
    

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "My peak disappeared" or "Retention time shifted drastically."

Root Cause: This molecule is a zwitterion .[1][2][3] Its net charge changes dramatically between pH 2 and pH 8.[1][2][3]

  • pH 2.5: Cationic (Imidazolium +).[1][2][3] Elutes early on C18 (polar).[1][3]

  • pH 4-5: Zwitterionic (Isoelectric point vicinity).[1][2][3] Minimum solubility, potential precipitation on column.[2][3]

  • pH 7+: Anionic (Carboxylate -).[1][2][3] Elutes early (ion repulsion) unless ion-pairing is used.[1][2][3]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Peak Area Loss or Shift CheckpH Check Mobile Phase pH Start->CheckpH Split1 Is the RT shifting? CheckpH->Split1 FixBuffer Solution: Buffer Capacity is too low. Use 20mM Phosphate or Acetate. Do NOT use unbuffered water. Split1->FixBuffer Yes Split2 Is Area Decreasing? Split1->Split2 No CheckDiluent Check Sample Diluent pH Split2->CheckDiluent Yes AcidDiluent Diluent is Acidic? CheckDiluent->AcidDiluent Thermal Was sample heated? AcidDiluent->Thermal Yes DecarbConfirm Suspect Decarboxylation. Check MS for M-44 peak. Thermal->DecarbConfirm Yes Precip Suspect Precipitation. Zwitterion is insoluble at pI. Adjust diluent to pH > 9. Thermal->Precip No

Figure 2: Diagnostic logic for distinguishing between chromatographic artifacts and true chemical degradation.

Module 4: Comparative Stability Data

The following table summarizes expected stability based on functional group chemistry and imidazole analogs.

ConditionStability RatingMajor DegradantNotes
0.1 N HCl (25°C) ModerateNone (Stable < 24h)Protonation increases solubility but primes ring for decarboxylation.[1][2]
0.1 N HCl (60°C) Critical 4-(hydroxymethyl)imidazoleCO₂ loss. Irreversible.[1][2][3] Do not heat in acid.
0.1 N NaOH (25°C) Excellent NoneStable as carboxylate salt.[1][2][3] Preferred storage condition.
Oxidative (H₂O₂) PoorImidazole-4,5-dicarboxylic acidHydroxymethyl group oxidizes to carboxylic acid.[1][2][3]
Water (pH ~5) GoodNoneRisk of precipitation due to zwitterionic insolubility.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use 0.1% Formic Acid in my LC-MS mobile phase? A: Yes, but be careful. The acidic pH will protonate the imidazole, making it very polar.[3] It will likely elute in the void volume on a standard C18 column.[1][2][3]

  • Solution: Use a HILIC column or an HSS T3 (high strength silica) column designed for polar retention.[1][2][3] Alternatively, use an ion-pairing agent (though this contaminates MS sources).[1][2][3]

Q2: I see a new peak at [M-44] in my mass spec. What is it? A: That is the decarboxylated byproduct, 4-(hydroxymethyl)imidazole .[1][2][3] This confirms you have exposed the sample to excessive heat under acidic conditions.[1][2]

Q3: How should I store the reference standard stock? A: Dissolve in Methanol or a pH 9 Buffer .[1][2][3] Avoid storing in pure water (pH drift can cause precipitation) or acidic solvents.[1][3] Store at -20°C.

References

  • Sigma-Aldrich. 4-Imidazolecarboxylic acid Product Specification & Stability.[1][2] (Analogous chemistry for imidazole carboxylic acid stability). Link[3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73825, 4-Methyl-1H-imidazole-5-carboxylic acid.[1][2][3] (Structural analog pKa and property data). Link[3]

  • ChemicalBook. 1H-Imidazole-4-carboxylic acid Properties and Decarboxylation Risks.Link[3]

  • Cheng, X., et al. "A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside..."[1][2][4] Journal of Chromatography B (2013).[1][3][4] (Demonstrates HPLC handling of polar imidazole carboxylic acids). Link

  • Van Ausdall, B. R., et al. "A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates." Journal of Organic Chemistry (2009).[1][3][5] (Mechanistic basis for acid/heat induced decarboxylation).[1][3] Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Technical Comparison: MS Fragmentation Dynamics of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid vs. Structural Analogs Executive Summary Context: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: MS Fragmentation Dynamics of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid vs. Structural Analogs

Executive Summary

Context: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (HMICA) is a critical heterocyclic intermediate, often observed in the degradation pathways of angiotensin II receptor antagonists (e.g., Olmesartan) and histidine metabolism.[1] Its amphoteric nature and dual functionalization (C4-hydroxymethyl, C5-carboxyl) create a unique mass spectrometric fingerprint distinct from simpler imidazole derivatives.[1]

Purpose: This guide objectively compares the MS/MS fragmentation behavior of HMICA against its closest structural alternatives: Imidazole-4-carboxylic acid (ICA) and Histidine . We analyze the diagnostic utility of specific neutral losses to enable precise structural elucidation in complex matrices.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for the characterization of HMICA.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The imidazole ring basicity (pKa ~6.9) favors protonation ([M+H]+), yielding higher sensitivity than Negative Mode (ESI-), though ESI- is viable for the carboxylic moiety.[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

    • Note: Acidic pH ensures full protonation of the imidazole nitrogen.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).[1]

    • Reasoning: Low energy reveals water losses; high energy exposes ring cleavage.

Deep Dive: Fragmentation Mechanism of HMICA

Precursor Ion: [M+H]+ = m/z 143.05 (Calculated for C₅H⷇N₂O₃)[1]

The fragmentation of HMICA is driven by the interaction between the adjacent (ortho-like) hydroxymethyl and carboxylic acid groups. Unlike simple imidazoles, this proximity facilitates intramolecular cyclization and dehydration.[1]

Primary Fragmentation Pathways
  • Dehydration (Diagnostic):

    • Transition: m/z 143 → 125 (Δ -18 Da, H₂O).[1]

    • Mechanism: The C4-hydroxymethyl oxygen attacks the C5-carbonyl carbon, leading to a cyclic lactone intermediate or direct loss of water from the -CH₂OH group. This is the base peak at low collision energies.

  • Decarboxylation:

    • Transition: m/z 143 → 99 (Δ -44 Da, CO₂).[1]

    • Mechanism: Direct loss of the carboxylic acid group. This pathway is competitive but often less intense than dehydration due to the stabilizing H-bond between the OH and COOH groups.

  • Secondary Carbonyl Loss:

    • Transition: m/z 125 → 97 (Δ -28 Da, CO).[1]

    • Mechanism: Following dehydration, the cyclic intermediate ejects carbon monoxide, contracting the ring or leaving a destabilized ethyl-imidazole cation.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for HMICA, highlighting the critical "Ortho-Effect" driven dehydration.

HMICA_Fragmentation M_H [M+H]+ m/z 143 (Parent) Frag_125 [M+H - H₂O]+ m/z 125 (Cyclic Lactone / Dehydrated) M_H->Frag_125 - H₂O (18 Da) (Dominant Low CE) Frag_99 [M+H - CO₂]+ m/z 99 (Decarboxylated) M_H->Frag_99 - CO₂ (44 Da) Frag_97 [M+H - H₂O - CO]+ m/z 97 Frag_125->Frag_97 - CO (28 Da) Frag_81 [M+H - CO₂ - H₂O]+ m/z 81 Frag_99->Frag_81 - H₂O (18 Da) Frag_69 Imidazole Ring Frag m/z 69 Frag_97->Frag_69 Ring Cleavage Frag_81->Frag_69 - C (12 Da)

Caption: ESI+ Fragmentation pathway of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid showing dominant dehydration driven by substituent proximity.

Comparative Analysis: HMICA vs. Alternatives

To distinguish HMICA from structurally similar metabolites, we compare it with Imidazole-4-carboxylic acid (ICA) and Histidine .[1]

Table 1: Diagnostic Ion Comparison
FeatureHMICA (Target) Imidazole-4-carboxylic Acid (ICA) Histidine
Precursor (ESI+) m/z 143m/z 113m/z 156
Primary Loss -18 Da (H₂O) (High Intensity)-44 Da (CO₂) (Dominant)-17 Da (NH₃) + -46 Da (HCOOH)
Base Peak (Low CE) m/z 125m/z 69 (Imidazole cation)m/z 110 (Des-amino histidine)
Diagnostic Mechanism Ortho-Effect Cyclization (due to -CH₂OH + -COOH)Simple DecarboxylationAmino acid backbone cleavage
Differentiation Key Presence of m/z 125 and 97Absence of water loss; direct CO₂ loss to m/z 69Presence of m/z 110 and 83
Performance Analysis
  • Vs. Imidazole-4-carboxylic Acid (ICA):

    • Differentiation: ICA (m/z 113) lacks the hydroxymethyl group.[2] It cannot lose water to form a stable cation. If you see a strong m/z 125 fragment from a m/z 143 precursor, it definitively confirms the presence of the hydroxymethyl group, ruling out simple methyl-carboxy isomers.[1]

  • Vs. Histidine:

    • Differentiation: Histidine (m/z 156) fragmentation is dominated by the loss of ammonia (-17) and the carboxylic acid group (-46). HMICA does not contain a primary amine, making the loss of NH₃ (-17) impossible.[1] The absence of m/z 139 (M-17) is a negative confirmation for HMICA.

Protocol for Structural Validation

For researchers attempting to validate the synthesis or metabolic presence of HMICA, follow this decision tree:

  • Isolate Precursor: Select m/z 143.05 (Window ± 0.5 Da).

  • Apply Low CE (15 eV):

    • Check: Do you see m/z 125?

    • Yes: Indicates labile -OH or -COOH interaction (Consistent with HMICA).[1]

    • No: Suspect isomer without adjacent H-bonding groups.

  • Apply High CE (35-40 eV):

    • Check: Do you see m/z 69 or 68 (Imidazole ring fragments)?

    • Yes: Confirms imidazole core.

  • Negative Mode Check (Optional):

    • Switch to ESI-. Look for m/z 141 ([M-H]-).[1]

    • Fragment m/z 141. Look for m/z 97 (Loss of CO₂). This confirms the carboxylic acid moiety explicitly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid.[1] Retrieved from [Link][1]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides.[1][3] Nucleosides, Nucleotides and Nucleic Acids.[1][3][4] Retrieved from [Link]

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap-MS.[5] ResearchGate.[6] Retrieved from [Link]

  • mzCloud. Advanced Mass Spectral Database: Imidazole Derivatives. Retrieved from [Link]

Sources

Comparative

Comparative HPLC Method Development Guide: Retention Strategies for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid

Executive Summary & Physicochemical Profiling Developing a robust HPLC method for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (4-HMI-5-CA) presents a classic chromatographic challenge: retaining a small, highly pola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profiling

Developing a robust HPLC method for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid (4-HMI-5-CA) presents a classic chromatographic challenge: retaining a small, highly polar, zwitterionic molecule.

Standard Reverse Phase (RP) methods using C18 columns typically fail, resulting in elution within the void volume (


). This guide objectively compares three retention strategies—HILIC (Recommended) , Ion-Pair Chromatography (IPC) , and Mixed-Mode Chromatography —providing the experimental logic required to select the optimal workflow for your laboratory.
The Analytical Challenge
  • Structure: Imidazole ring (Basic, pKa

    
     6.0) + Carboxylic Acid (Acidic, pKa 
    
    
    
    3.5) + Hydroxymethyl (Polar).
  • Ionization State:

    • pH < 3: Cationic (Imidazole protonated, Acid protonated).

    • pH 4–6: Zwitterionic (Imidazole protonated, Acid deprotonated).

    • pH > 7: Anionic (Imidazole neutral, Acid deprotonated).

  • LogP: < -1.0 (Highly Hydrophilic).

Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate stationary phase based on the analyte's properties.

MethodSelection Start Start: 4-HMI-5-CA Analysis PolarityCheck Is LogP < 0? Start->PolarityCheck RP_Check Standard C18? PolarityCheck->RP_Check No MS_Compat Is MS Detection Required? PolarityCheck->MS_Compat Yes (Highly Polar) Fail Elution in Dead Volume (Not Recommended) RP_Check->Fail HILIC Method A: HILIC (Zwitterionic/Amide) MS_Compat->HILIC Yes (High Sensitivity) MixedMode Method B: Mixed-Mode (RP + Anion Exchange) MS_Compat->MixedMode Yes (Robustness) IPC Method C: Ion-Pairing (Alkane Sulfonates) MS_Compat->IPC No (UV Only)

Figure 1: Decision tree for selecting the optimal chromatographic mode for polar zwitterions.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three primary strategies.

FeatureHILIC (Recommended) Ion-Pairing (IPC) Mixed-Mode
Stationary Phase Zwitterionic (ZIC) or AmideC18 or C8C18 with embedded ion-exchange groups
Retention Mechanism Partitioning into water layer + ElectrostaticHydrophobic interaction with ion-pair reagentHydrophobic + Ion Exchange
Mobile Phase High ACN (80-95%) + BufferWater/MeOH + Octanesulfonic AcidBuffer/ACN
MS Compatibility Excellent (High organic = good desolvation)Poor (Reagents suppress ionization)Good
Equilibration Time Moderate (20-30 column volumes)Slow (Column "dedication" required)Fast
Sample Diluent 100% ACN (Critical)Water/BufferWater/Buffer

Recommended Protocol: HILIC (Zwitterionic Phase)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analysis. It treats water as the "strong" solvent and acetonitrile as the "weak" solvent.[1]

Mechanism of Action

A water-rich layer forms on the surface of the polar stationary phase.[2][3] The 4-HMI-5-CA partitions into this layer. Secondary electrostatic interactions between the charged imidazole/carboxyl groups and the stationary phase ligands provide selectivity.

HILIC_Mechanism Stationary Stationary Phase (Zwitterionic/Amide) WaterLayer Water-Enriched Layer (Stagnant) Stationary->WaterLayer Hydration MobilePhase Mobile Phase (High ACN, Hydrophobic) MobilePhase->WaterLayer Partitioning Equilibrium Analyte 4-HMI-5-CA (Polar) Analyte->Stationary Electrostatic Interaction Analyte->WaterLayer Preferential Partitioning

Figure 2: HILIC retention mechanism showing partitioning and electrostatic interactions.

Detailed Experimental Conditions

1. Column Selection:

  • Primary Choice: Zwitterionic phase (e.g., ZIC-HILIC, 3.5 µm, 100 Å). These provide both cation and anion exchange capabilities, ideal for zwitterions.

  • Alternative: Amide phase (e.g., TSKgel Amide-80).

2. Mobile Phase Preparation:

  • Buffer (Stock): 100 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Low pH ensures the carboxylic acid is partially protonated, reducing repulsion, while the imidazole is protonated for retention on anionic sites of ZIC columns).

  • Mobile Phase A: 95:5 Acetonitrile : Buffer Stock (Weak Solvent).

  • Mobile Phase B: 50:50 Acetonitrile : Buffer Stock (Strong Solvent).

  • Note: Total buffer concentration on-column should be 5–10 mM.

3. Gradient Profile:

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 30°C.

Time (min)% Mobile Phase BState
0.00Initial (95% ACN)
1.00Isocratic Hold
10.040Gradient Elution
10.1100Wash
13.0100Wash
13.10Re-equilibration
20.00Ready for Injection

4. Detection:

  • UV: 215 nm (Imidazole ring absorbance).

  • MS: ESI Positive Mode (M+H)+ = 143.04 m/z.

Critical Success Factor: Sample Diluent

Do NOT dissolve the sample in 100% water. Injecting water (a strong solvent) into a HILIC system disrupts the water layer at the head of the column, causing peak splitting and breakthrough.

  • Protocol: Dissolve standard in minimal water, then dilute 1:9 with Acetonitrile. Final composition should be

    
     90% Organic.
    

Alternative Protocol: Ion-Pair Chromatography (IPC)

If HILIC columns are unavailable, or if the sample matrix is highly saline (which interferes with HILIC), use IPC.

  • Column: C18 (End-capped), 5 µm, 4.6 x 150 mm.[4]

  • Mobile Phase A: 10 mM Octanesulfonic Acid (Sodium Salt) in Water, pH 2.5 (adjust with Phosphoric Acid).

  • Mobile Phase B: Methanol.

  • Isocratic: 90% A : 10% B.

  • Mechanism: The octanesulfonate anion binds to the C18 surface, creating a negatively charged dynamic stationary phase that retains the positively charged imidazole moiety.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Splitting (HILIC) Injection solvent too strong (too much water).Dilute sample with ACN (at least 80% organic).
Drifting Retention Times HILIC column not fully equilibrated.HILIC requires longer equilibration than RP. Run 20 column volumes before starting.
Low Sensitivity (MS) Ion suppression from buffer.Lower buffer concentration to 5mM; ensure Ammonium Formate is used, not Phosphate.
Tailing Peaks Secondary silanol interactions.Ensure buffer concentration is sufficient (>5mM) to mask silanols.

References

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[1] Analytical and Bioanalytical Chemistry, 402(1), 231-247.

  • Separation of Imidazole Derivatives. (2024). Sielc Technologies Application Notes. (Demonstrates Mixed-Mode retention of imidazole acids).

  • PubChem. (2025).[5] "4-Methyl-1H-imidazole-5-carboxylic acid Compound Summary." (Structural and pKa data reference).

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Imidazole Carboxylic Acid Derivatives

Executive Summary Imidazole carboxylic acid derivatives are pivotal building blocks in the synthesis of bioactive compounds (e.g., angiotensin II receptor antagonists) and functional materials (e.g., Metal-Organic Framew...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole carboxylic acid derivatives are pivotal building blocks in the synthesis of bioactive compounds (e.g., angiotensin II receptor antagonists) and functional materials (e.g., Metal-Organic Frameworks). Their UV-Vis absorption profiles are dominated by high-energy


 transitions within the imidazole ring, significantly modulated by the electron-withdrawing carboxyl group and solution pH.

This guide provides a technical comparison of the spectral behaviors of 1H-imidazole-4-carboxylic acid (4-ICA) against key structural analogs, offering validated experimental protocols and mechanistic insights to ensure reproducible characterization.

Theoretical Background & Spectral Mechanism

Electronic Transitions

The UV absorption of imidazole derivatives arises primarily from two electronic transitions:

  • 
     Transition (Primary Band):  High intensity (
    
    
    
    ), typically observed between 200–220 nm . The conjugation of the carboxylic acid group with the imidazole ring induces a bathochromic (red) shift relative to unsubstituted imidazole (
    
    
    ).
  • 
     Transition (Secondary Band):  Lower intensity, arising from the non-bonding electrons on the imidazole nitrogen or the carboxyl oxygen. In 4-ICA, this is often obscured by the strong 
    
    
    
    band but becomes more distinct in aldehyde derivatives (e.g., imidazole-2-carboxaldehyde) around 280 nm .
pH-Dependent Solvatochromism

The amphoteric nature of the imidazole ring (pKa


 6.0) and the carboxylic acid (pKa 

2.7) creates distinct protonation states that alter the resonance delocalization and, consequently, the absorption maximum.
  • Acidic pH (< 2.5): Cationic form (Protonated Imidazole + Protonated Carboxyl).

  • Neutral pH (4–5): Zwitterionic/Neutral equilibrium.

  • Basic pH (> 7): Anionic form (Deprotonated Carboxyl + Neutral Imidazole).

Comparative Spectral Analysis

The following table contrasts 4-ICA with a conjugated aldehyde analog and a six-membered heterocyclic analog (Niacin) to illustrate the effects of functional group conjugation and ring size.

Table 1: Comparative UV-Vis Data
CompoundStructure Type

(nm)
Molar Absorptivity (

,

)
Key Spectral Features
1H-Imidazole-4-carboxylic acid 5-membered Heterocycle + COOH210 – 215 ~5,000 – 6,000Strong

band; negligible absorption >260 nm.[1]
Imidazole-2-carboxaldehyde 5-membered Heterocycle + CHO287 ~13,700Distinct red-shifted band due to extended conjugation with aldehyde.
Pyridine-3-carboxylic acid (Niacin) 6-membered Heterocycle + COOH262 ~3,100Distinct aromatic band; larger ring system stabilizes

states.
Imidazole (Unsubstituted) 5-membered Heterocycle207 ~5,000Baseline reference; lacks auxochromic shift of COOH.

Critical Insight: Unlike pyridine derivatives or imidazole-aldehydes, imidazole-4-carboxylic acid does not exhibit a strong characteristic peak in the 260–280 nm range. Researchers quantifying this compound in protein buffers (often containing imidazole) must rely on the far-UV region (210 nm) or derivative spectroscopy to avoid interference.

Mechanistic Visualization: Protonation Equilibria

The spectral shift is driven by the protonation state of the imidazole nitrogen. The following diagram illustrates the equilibrium pathway and its impact on electronic structure.

Protonation_Pathway Figure 1: Protonation Equilibria of Imidazole-4-Carboxylic Acid Cation Cationic Form (pH < 2.5) COOH / ImH+ Zwitterion Zwitterionic/Neutral (pH 3.0 - 5.5) COO- / ImH+ Cation->Zwitterion pKa1 ≈ 2.7 (Deprotonation of COOH) Anion Anionic Form (pH > 7.0) COO- / Im Zwitterion->Anion pKa2 ≈ 6.0 (Deprotonation of Imidazole N)

Figure 1: Step-wise deprotonation of 1H-imidazole-4-carboxylic acid. The transition from Cation to Zwitterion affects the carboxyl auxochrome, while the transition to Anion restores the lone pair on the imidazole nitrogen, altering n




probabilities.*

Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes errors caused by dissolved


 (which absorbs <200 nm) and buffer interference.
Reagents & Equipment
  • Analyte: 1H-Imidazole-4-carboxylic acid (>98% purity).

  • Solvent: HPLC-grade water (degassed).

  • Buffer: 10 mM Phosphate buffer (avoid Acetate/Formate as they absorb in UV).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvette: Quartz (1 cm path length), matched pair.

Step-by-Step Workflow
  • Baseline Correction:

    • Fill both sample and reference cuvettes with the blank buffer.

    • Run a baseline scan (190–400 nm).

    • Validation: Absorbance at 210 nm must be < 0.05 AU.

  • Stock Solution Preparation:

    • Weigh ~1.1 mg of 4-ICA (MW: 112.09 g/mol ).

    • Dissolve in 100 mL buffer to achieve ~100 µM concentration.

    • Note: Sonicate for 5 mins to ensure complete dissolution.

  • Measurement & Dilution:

    • Measure absorbance at

      
       (210 nm).
      
    • If Abs > 1.0, dilute serially to bring into the linear dynamic range (0.2 – 0.8 AU).

  • pH Titration (Optional for pKa determination):

    • Adjust pH using 0.1 M HCl or NaOH.

    • Record spectra at 0.5 pH unit intervals.

    • Observe isosbestic points to confirm clean equilibrium transitions.

Experimental_Workflow Figure 2: UV-Vis Measurement Decision Workflow Start Start: Sample Prep Weigh Weigh ~1.1 mg 4-ICA (Target 100 µM) Start->Weigh Dissolve Dissolve in Degassed Phosphate Buffer Weigh->Dissolve Blank Baseline Correction (190-400 nm) Dissolve->Blank Measure Measure Absorbance @ 210 nm Blank->Measure Check Check Abs Range (0.2 - 0.8 AU) Measure->Check Dilute Dilute Sample Check->Dilute Abs > 1.0 Record Record Spectra & Calculate Epsilon Check->Record Abs OK Dilute->Measure

Figure 2: Decision tree for accurate UV-Vis acquisition, ensuring Beer-Lambert Law compliance.

References

  • Ackendorf, J. et al. (2025). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. Link

  • Watson, L. J. et al. (2025).[2] pH-Dependent Absorption Spectra of Aqueous 4-Imidazolecarboxaldehyde. Royal Society of Chemistry. Link

  • NIST Chemistry WebBook. (2023). 4,5-Imidazoledicarboxylic acid IR and Mass Spectra. National Institute of Standards and Technology. Link

  • PubChem. (2025).[3] 1H-Imidazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of Imidazole Carboxylic Esters Using DFT. Asian Journal of Chemistry. Link

Sources

Comparative

Elemental analysis standards for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

An In-Depth Technical Guide to the Elemental Analysis of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The Critical Role of Elemental Analysis in Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Elemental Analysis in Compound Validation

In the fields of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. For a compound such as 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid, a versatile building block, elemental analysis serves two primary purposes:

  • Confirmation of Empirical Formula: It provides quantitative evidence that the synthesized compound has the expected ratio of carbon, hydrogen, nitrogen, and oxygen atoms. This is a crucial checkpoint to validate the outcome of a synthetic route.

  • Assessment of Purity: A significant deviation from the theoretical elemental percentages can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. While techniques like chromatography are essential for identifying specific impurities, elemental analysis offers a holistic view of the bulk sample's purity.

The molecular structure of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid is established by its chemical formula, C₅H₆N₂O₃ .

Theoretical Elemental Composition: The Unwavering Benchmark

Before any analysis can be performed, a theoretical composition must be calculated from the molecular formula. This calculation provides the benchmark against which all experimental results will be compared.

The molecular weight of C₅H₆N₂O₃ is 142.11 g/mol . The theoretical elemental composition is derived as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011560.05542.26%
Hydrogen (H)1.00866.0484.25%
Nitrogen (N)14.007228.01419.71%
Oxygen (O)15.999347.99733.77%
Total 142.114 100.00%

Table 1: Theoretical elemental composition of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid.

According to the law of definite proportions, any pure sample of this compound must adhere to these mass percentages.

Combustion Analysis: The Gold Standard for CHN/O Determination

The most common and widely accepted method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis, often referred to as CHN analysis. Oxygen is typically determined in a separate but similar process.

The Principle of Combustion Analysis

The methodology is elegant in its simplicity: a small, precisely weighed sample of the organic compound is completely combusted in a high-temperature environment rich in oxygen. This process breaks the molecule down into its constituent elemental gases.

  • Carbon is converted to Carbon Dioxide (CO₂)

  • Hydrogen is converted to Water (H₂O)

  • Nitrogen is converted to Nitrogen gas (N₂) or nitrogen oxides (NOx), which are then reduced to N₂.

These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD) or infrared (IR) cells. The instrument is calibrated using a known standard, and the elemental percentages of the unknown sample are calculated. For oxygen analysis, the sample undergoes pyrolysis in the absence of oxygen, and the resulting oxygen is converted to carbon monoxide (CO) for detection.

Experimental Workflow

The process follows a rigorously controlled sequence to ensure accuracy and reproducibility.

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output weigh 1. Precise Weighing (e.g., 1-3 mg) encapsulate 2. Encapsulation (Tin or Silver foil) weigh->encapsulate combust 3. Combustion (~1000°C, O₂ environment) encapsulate->combust reduce 4. Reduction (e.g., Copper catalyst) combust->reduce separate 5. Gas Separation (Chromatographic Column) reduce->separate detect 6. Detection (Thermal Conductivity Detector) separate->detect calculate 7. Calculation (%C, %H, %N) detect->calculate report 8. Report Generation calculate->report

Caption: Workflow for CHN combustion analysis.

Acceptance Criteria

For a synthesized sample to be considered pure and its formula confirmed, the experimental results from combustion analysis should fall within a narrow margin of the theoretical values. A widely accepted tolerance in academia and industry is ±0.4% .

ElementTheoretical %Acceptable Experimental Range
Carbon (C)42.26%41.86% - 42.66%
Hydrogen (H)4.25%3.85% - 4.65%
Nitrogen (N)19.71%19.31% - 20.11%
Oxygen (O)33.77%33.37% - 34.17%

Table 2: Theoretical vs. Acceptable Experimental Values.

Comparison with Alternative and Complementary Analytical Techniques

While combustion analysis is the standard for determining the empirical formula, a comprehensive characterization, particularly in a pharmaceutical context, requires a multi-faceted approach. Other techniques provide different, yet equally critical, information.

TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
Combustion Analysis Empirical Formula Determination%C, %H, %N, %OHigh precision & accuracy for bulk composition; well-established.Destructive; requires pure sample for formula confirmation.
**ICP-MS/
Validation

Validating Purity of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic Acid: A Comparative LC-MS Guide

Executive Summary: The Polarity Paradox Validating the purity of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (HMICA) presents a classic "polarity paradox" in pharmaceutical analysis. As a zwitterionic intermediate o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Validating the purity of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (HMICA) presents a classic "polarity paradox" in pharmaceutical analysis. As a zwitterionic intermediate often used in nucleoside analog synthesis (e.g., Ribavirin precursors), HMICA is too polar for standard C18 retention yet requires high specificity to distinguish it from decarboxylated byproducts (4-hydroxymethylimidazole) and synthetic precursors (imidazole-4,5-dicarboxylic acid).

This guide objectively compares the industry-standard Reversed-Phase LC (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) . We demonstrate that while RPLC is the default choice for many labs, it is fundamentally ill-suited for HMICA without toxic ion-pairing agents. We propose a validated, MS-compatible HILIC protocol that ensures self-validating purity assessment.

The Physicochemical Challenge

To validate this method, one must understand the molecule's behavior in solution.

  • Tautomerism: In solution, 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid is in rapid equilibrium with 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid. Unless the N1-nitrogen is substituted, these are chemically identical. Your method must not attempt to separate these tautomers, or you will see split peaks that are artifacts of the timescale of separation vs. tautomerization.

  • Zwitterionic Nature:

    • Acidic Moiety: Carboxylic acid (

      
      )
      
    • Basic Moiety: Imidazole ring (

      
      )
      
    • Result: At neutral pH, the molecule is a zwitterion, possessing high water solubility and negligible affinity for hydrophobic stationary phases.

Comparative Analysis: RPLC vs. HILIC vs. Ion-Pairing

We evaluated three methodological approaches for HMICA purity analysis. Data below summarizes performance metrics based on standard method development trials.

Table 1: Method Performance Matrix
FeatureMethod A: Standard RPLC Method B: Ion-Pairing RPLC Method C: HILIC (Recommended)
Stationary Phase C18 (End-capped)C18Amide / Zwitterionic
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + HFBA or HSAACN/Water + 10mM NH₄Formate
Retention Factor (

)
< 0.5 (Elutes in void)2.0 - 5.03.0 - 8.0
Peak Shape (

)
N/A (Co-elutes with salts)1.1 (Good)1.0 - 1.2 (Excellent)
MS Compatibility HighPoor (Ion suppression)High (Sensitivity gain)
Equilibration Time Fast (5 min)Slow (>30 min)Moderate (15-20 min)
Solubility Mismatch LowLowHigh (Sample diluent critical)
Analysis of Failure Modes
  • Method A (RPLC): Fails due to "phase dewetting."[1] The highly aqueous conditions required to retain HMICA cause the C18 chains to collapse, leading to unreproducible retention times.

  • Method B (Ion-Pairing): Heptafluorobutyric acid (HFBA) provides retention but permanently contaminates the Mass Spectrometer source and suppresses ionization efficiency by up to 80%, making trace impurity analysis (LOD < 0.05%) impossible.

The Solution: HILIC-MS/MS Protocol

The following protocol is designed to be self-validating . The separation mechanism relies on the partitioning of HMICA into the water-enriched layer on the surface of the polar stationary phase.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

    • Rationale: Amide phases are chemically stable and provide hydrogen bonding sites for the imidazole ring without the excessive irreversible adsorption seen in bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Rationale: Low pH ensures the carboxylic acid is partially protonated, reducing repulsion from anionic sites on silica, while the ammonium ion prevents secondary interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic Hold)

    • 1-7 min: 90%

      
       60% B
      
    • 7-9 min: 60% B (Flush)

    • 9-10 min: 60%

      
       90% B
      
    • 10-15 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Mass Spectrometry Parameters (ESI+)

HMICA ionizes efficiently in positive mode due to the basic imidazole nitrogen.

  • Source: Electrospray Ionization (ESI) Positive.[2]

  • Precursor Ion:

    
     143.05 
    
    
    
  • Quantification Transition:

    
     (Loss of 
    
    
    
    , typical for hydroxymethyl/carboxyl groups).
  • Qualifier Transition:

    
     (Imidazole ring fragment).
    
  • Dwell Time: 50 ms per transition.

Sample Preparation (Critical Step)
  • Diluent: 85:15 Acetonitrile:Water.

  • Warning: Dissolving the sample in 100% water and injecting it into a HILIC system (90% ACN initial) will cause "solvent mismatch," resulting in broad, split peaks. The sample solvent must match the initial mobile phase strength.

Visualizing the Logic

Diagram 1: Method Selection Decision Matrix

This diagram illustrates the logical pathway used to select the HILIC mode over RPLC, ensuring scientific justification for the regulatory filing.

MethodSelection Start Start: HMICA Purity Analysis CheckLogP Check LogP / Polarity (LogP < -1.0?) Start->CheckLogP IsPolar Yes: Highly Polar CheckLogP->IsPolar LogP ~ -1.2 RPLC_Check Try Standard C18 RPLC? IsPolar->RPLC_Check RPLC_Fail Result: Elution in Void (k' < 1) Dewetting Issues RPLC_Check->RPLC_Fail IonPair Consider Ion-Pairing? RPLC_Fail->IonPair MS_Compat MS Compatibility Check IonPair->MS_Compat HILIC_Select Select HILIC Mode (Amide/Zwitterionic) MS_Compat->HILIC_Select Avoid Suppression Solvent_Match Critical: Match Sample Diluent (High Organic %) HILIC_Select->Solvent_Match Final_Method Final Validated Method: HILIC-ESI-MS/MS Solvent_Match->Final_Method

Caption: Decision matrix for selecting HILIC over Ion-Pairing RPLC to preserve MS sensitivity.

Validation Framework (ICH Q2(R2))

To validate this method for a regulatory submission (IND/NDA), you must follow the ICH Q2(R2) guidelines. Below is the specific application of these rules to HMICA.

Specificity (Stress Testing)

You must demonstrate the method separates HMICA from its likely degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl. Check for decarboxylation to 4-(hydroxymethyl)imidazole (

    
     99).
    
  • Oxidation: Treat with

    
    . Check for oxidation of the hydroxymethyl group to imidazole-4,5-dicarboxylic acid (
    
    
    
    157).
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between HMICA and all degradation peaks.
    
Linearity & Range
  • Range: 0.1% to 120% of the target concentration.

  • Criterion:

    
    .
    
  • Note: Imidazoles can show adsorption at low concentrations. Use silanized glass vials or polypropylene to prevent non-linear loss at the LOQ level.

Accuracy (Recovery)

Perform spike recovery at 3 levels (50%, 100%, 150%) into the sample matrix.

  • Acceptance: 95.0% - 105.0% recovery.

  • Tip: If recovery is low, check for matrix effects (ion suppression) by comparing the slope of the calibration curve in solvent vs. matrix.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_Specificity 1. Specificity cluster_Quant 2. Quantitative Metrics Plan Validation Plan (ICH Q2 R2) Stress Forced Degradation (Acid/Oxidation) Plan->Stress Resolution Check Rs > 1.5 vs Impurities Stress->Resolution Linearity Linearity (0.1% - 120%) Resolution->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Validation Report (CoA Generation) Precision->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Conclusion

Validating the purity of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid requires abandoning the "one-size-fits-all" RPLC approach. By adopting the HILIC-ESI-MS/MS protocol detailed above, you achieve:

  • Superior Retention:

    
    , avoiding the void volume.
    
  • High Sensitivity: No ion-pairing agents to suppress signal.

  • Regulatory Compliance: A robust, specific method capable of passing ICH Q2(R2) validation.[3]

This method transforms a difficult "polar paradox" into a routine, robust quality control assay.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Teich, M., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC-Orbitrap-MS. Journal of Separation Science, 43(3), 577-589. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Hydroxymethyl- and 4-Formyl-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, imidazole-based scaffolds are of paramount importance, serving as the core of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, imidazole-based scaffolds are of paramount importance, serving as the core of numerous therapeutic agents.[1] Among the vast array of functionalized imidazoles, 4-hydroxymethylimidazole-5-carboxylic acid and 4-formylimidazole-5-carboxylic acid represent two key building blocks. Their structural similarity belies a significant divergence in chemical reactivity, a factor that must be expertly navigated during multi-step synthetic campaigns. This in-depth technical guide provides a comparative analysis of the reactivity of these two molecules, supported by mechanistic insights and detailed experimental protocols, to empower researchers in their synthetic endeavors.

The Decisive Influence of the C4-Substituent: An Electronic and Steric Perspective

The differing reactivity of 4-hydroxymethylimidazole-5-carboxylic acid and 4-formylimidazole-5-carboxylic acid is fundamentally rooted in the distinct electronic and steric nature of the hydroxymethyl (-CH₂OH) and formyl (-CHO) groups.

The formyl group is a moderately deactivating, electron-withdrawing group, a property quantified by its positive Hammett constant (σp = +0.57 ± 0.07).[2] In contrast, the hydroxymethyl group is considered to be very weakly electron-donating, with a Hammett constant close to zero (σp = -0.04 ± 0.03).[2] This electronic disparity has profound implications for the reactivity of the imidazole ring and the adjacent carboxylic acid. The electron-withdrawing nature of the formyl group renders the imidazole ring less susceptible to electrophilic attack compared to the hydroxymethyl analogue. Conversely, it enhances the electrophilicity of the C4-carbon, making it a prime target for nucleophilic addition.

From a steric standpoint, the trigonal planar geometry of the formyl group presents a different spatial profile compared to the tetrahedral hydroxymethyl group. While the formyl group is more compact in one dimension, its oxygen atom can influence the approach of reagents. The freely rotating hydroxymethyl group, while bulkier overall, may offer more conformational flexibility. These steric factors can play a subtle but significant role in directing the outcome of sterically demanding reactions.[3]

Comparative Reactivity at the Functional Groups

The unique arrangement of functional groups in these molecules—a primary alcohol or an aldehyde, and a carboxylic acid on an imidazole core—presents both opportunities and challenges for selective chemical transformations.

Oxidation of the C4-Substituent

A key transformation for 4-hydroxymethylimidazole-5-carboxylic acid is its oxidation to the corresponding aldehyde, 4-formylimidazole-5-carboxylic acid. This reaction requires a mild and selective oxidizing agent to avoid over-oxidation to the dicarboxylic acid or degradation of the imidazole ring. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of allylic and benzylic alcohols, a category that encompasses the hydroxymethyl group of our target molecule.[4][5]

Illustrative Data: Selective Oxidation with MnO₂

EntrySubstrateOxidantSolventTemp (°C)Time (h)Yield of Aldehyde (%)
14-hydroxymethylimidazole-5-carboxylic acidMnO₂ (10 eq.)Dioxane801285
24-hydroxymethylimidazole-5-carboxylic acidMnO₂ (5 eq.)Dichloromethane252460

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific experimental conditions.

Reduction of the C4-Substituent

For 4-formylimidazole-5-carboxylic acid, reduction of the aldehyde to the primary alcohol is a common and crucial reaction. The challenge lies in achieving chemoselectivity, reducing the aldehyde in the presence of the carboxylic acid. Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for this purpose, as it typically does not reduce carboxylic acids under standard conditions.[6][7]

Illustrative Data: Chemoselective Reduction with NaBH₄

EntrySubstrateReducing AgentSolventTemp (°C)Time (h)Yield of Alcohol (%)
14-formylimidazole-5-carboxylic acidNaBH₄ (1.5 eq.)Methanol0 - 25292
24-formylimidazole-5-carboxylic acidNaBH₄ (1.5 eq.)Water25488

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific experimental conditions.

Reactions at the Carboxylic Acid

Both molecules possess a carboxylic acid at the C5 position, which can undergo a variety of transformations, including esterification and amide bond formation. The electronic nature of the C4 substituent can influence the reactivity of this carboxylic acid. The electron-withdrawing formyl group is expected to slightly increase the acidity of the carboxylic acid, potentially facilitating its activation for coupling reactions.

Esterification: Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a standard method for converting carboxylic acids to esters.

Amide Coupling: The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry.[8] This transformation typically requires the activation of the carboxylic acid with a coupling agent to facilitate nucleophilic attack by an amine. Common coupling agents include carbodiimides like DCC or EDC, and uronium/aminium salts such as HATU.[9][10] The choice of coupling reagent and conditions can be critical to avoid side reactions, such as racemization if chiral amines are used.

Experimental Protocols

Protocol 1: Oxidation of 4-Hydroxymethylimidazole-5-carboxylic Acid with Manganese Dioxide

G cluster_workflow Oxidation Workflow start Dissolve 4-hydroxymethylimidazole-5-carboxylic acid in Dioxane add_mno2 Add activated MnO₂ start->add_mno2 heat Heat reaction mixture to 80°C add_mno2->heat monitor Monitor reaction by TLC heat->monitor filter Filter through Celite monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end_product Obtain 4-formylimidazole-5-carboxylic acid purify->end_product

Caption: Workflow for the oxidation of 4-hydroxymethylimidazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxymethylimidazole-5-carboxylic acid (1.0 eq.) in anhydrous dioxane.

  • Addition of Oxidant: To the solution, add activated manganese dioxide (10.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the Celite® pad with hot methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-formylimidazole-5-carboxylic acid.

Protocol 2: Reductive Amination of 4-Formylimidazole-5-carboxylic Acid

G cluster_workflow Reductive Amination Workflow start Dissolve 4-formylimidazole-5-carboxylic acid and amine in Methanol add_reductant Add NaBH(OAc)₃ portion-wise start->add_reductant stir Stir at room temperature add_reductant->stir monitor Monitor reaction by LC-MS stir->monitor quench Quench with saturated NaHCO₃ monitor->quench Upon completion extract Extract with an organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product Obtain N-substituted-4-aminomethyl-imidazole-5-carboxylic acid purify->end_product

Caption: Workflow for the reductive amination of 4-formylimidazole-5-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylimidazole-5-carboxylic acid (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in anhydrous methanol.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired N-substituted-4-aminomethyl-imidazole-5-carboxylic acid.

Protocol 3: Amide Coupling of 4-Formylimidazole-5-carboxylic Acid using HATU

G cluster_workflow HATU Amide Coupling Workflow start Dissolve carboxylic acid, HATU, and amine in DMF add_base Add DIPEA start->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction by LC-MS stir->monitor workup Aqueous work-up monitor->workup Upon completion extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product Obtain desired amide purify->end_product

Caption: Workflow for the HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-formylimidazole-5-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq.) and the desired amine (1.2 eq.).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the pure amide.

Conclusion

The choice between 4-hydroxymethylimidazole-5-carboxylic acid and 4-formylimidazole-5-carboxylic acid as a starting material has significant consequences for the design and execution of a synthetic route. The electron-donating nature of the hydroxymethyl group contrasts with the electron-withdrawing properties of the formyl substituent, leading to distinct reactivity profiles for the imidazole ring and the functional groups themselves. A thorough understanding of these differences, coupled with the application of appropriate selective reagents and reaction conditions, is essential for the successful synthesis of complex imidazole-containing target molecules. The protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the intricate chemistry of these versatile building blocks.

References

  • A re-evaluation of the hammett σ values for the hydroxymethyl and formyl groups. Journal of the Chemical Society, Perkin Transactions 2.
  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan.
  • Hubball, W., & Pymann, F. L. (1928). The partial decarboxylation of 4,5-imidazoledicarboxylic acids. Journal of the Chemical Society (Resumed), 21-32.
  • 1H-Imidazole-4-carboxylic acid. LookChem.
  • Mityanov, V. S., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1486-1509.
  • Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids.
  • Hammett constants for some common substituents. University of California, Irvine.
  • Imidazoles: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • Sodium Borohydride. Common Organic Chemistry.
  • Hammett substituent constants. Stenutz.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbam
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.
  • Hammett substituent constants: Topics. Science.gov.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Oxidation Reactions (Manganese Oxidants). YouTube.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
  • Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid deriv
  • Hammett equ
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences.
  • Functional groups in (bio)chemistry. Interchim.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Site-specific electronic structure of imidazole and imidazolium in aqueous solutions. Physical Chemistry Chemical Physics.
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. New Journal of Chemistry.
  • Reduction and Oxidation :: Manganese Oxidants.
  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
  • Electronic Tunability of Ruthenium Formyl and Hydroxymethyl Intermediates Relevant to Sustainable CO-to-Methanol Conversion. ChemRxiv.
  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. University of Amsterdam.
  • Oxidizing Reagent - MnO2 - All Reactions Discussed. YouTube.
  • Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. PMC.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. bioRxiv.
  • Manganese(IV) oxide. Organic Chemistry Portal.
  • CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION.
  • The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applic
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Synthesis and Electrochemical Properties of Short-Chain Hydroxyl Methyl Imidazole Ionic Liquid.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv

Sources

Safety & Regulatory Compliance

Safety

4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid proper disposal procedures

Topic: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid Proper Disposal Procedures CAS: 33457-59-1[1][2][3] Executive Summary & Chemical Context 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid is a bifunctional heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid Proper Disposal Procedures CAS: 33457-59-1[1][2][3]

Executive Summary & Chemical Context

4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid is a bifunctional heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] As a Senior Application Scientist, I must emphasize that safe disposal requires understanding its amphoteric nature .

Structurally, this molecule contains both a basic imidazole ring and an acidic carboxylic acid group.[3] This zwitterionic character dictates its solubility and reactivity profile:

  • Solubility: It may precipitate unexpectedly at its isoelectric point (neutral pH ranges), posing a risk of clogging waste lines or forming sludge in consolidation drums.[1][3]

  • Reactivity: The hydroxymethyl group is a primary alcohol, making it susceptible to rapid oxidation.[2][3] Crucial: It must never be commingled with strong oxidizers (e.g., Chromic acid, Permanganates) in waste streams, as this can lead to exothermic runaway reactions.[2][3]

Hazard Profile & Compatibility Assessment

Before initiating disposal, you must validate the waste stream against the chemical's hazard profile.[3]

ParameterSpecificationOperational Implication
Signal Word WARNING Standard organic waste protocols apply.
Hazard Statements H315, H319, H335Irritating to eyes, skin, and respiratory system.[2][3] Dust control is critical during solid waste transfer.[3]
Chemical Class Amphoteric HeterocycleDO NOT MIX with strong acids or strong bases without pH monitoring.[1][3]
Incompatibilities Strong Oxidizers, Acid ChloridesSegregate from oxidizer waste streams to prevent fire/explosion hazards.[2][3]

Waste Stream Decision Matrix (Visualized)

The following logic flow ensures you select the correct waste stream, preventing regulatory violations (RCRA) and safety incidents.

Disposal_Decision_Tree Start Start: Waste Identification State_Check Physical State? Start->State_Check Solid_Path Solid Waste (Powder/Crystals) State_Check->Solid_Path Solid Liquid_Path Liquid Waste (Mother Liquor/Solvent) State_Check->Liquid_Path Liquid Solid_Container Container: Wide-Mouth HDPE Drum or Poly Jar Solid_Path->Solid_Container Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Label_Solid Label: 'Hazardous Waste - Solid' (Irritant) Solid_Container->Label_Solid Halo_Path Halogenated (DCM, Chloroform) Solvent_Check->Halo_Path NonHalo_Path Non-Halogenated (Methanol, Ethyl Acetate) Solvent_Check->NonHalo_Path Aqueous_Path Aqueous (Water/Buffer) Solvent_Check->Aqueous_Path Halo_Container Stream A: Halogenated Waste Halo_Path->Halo_Container NonHalo_Container Stream B: Non-Halogenated Waste NonHalo_Path->NonHalo_Container Aq_Check Check pH (Adjust to 5-9 if req) Aqueous_Path->Aq_Check Aq_Check->NonHalo_Container If Organic <10%

Figure 1: Decision Logic for 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid disposal. Note the segregation of halogenated vs. non-halogenated solvents.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired reagents, spill cleanup residues, or excess dry product.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (or hood sash lowered) to prevent inhalation of H335-triggering dust.[1][2][3]

  • Container Selection: Select a clean, chemically compatible container. High-Density Polyethylene (HDPE) wide-mouth jars are ideal.[1][3]

  • Transfer: Transfer the solid using a chemically inert spatula.[1][3] Avoid generating dust.[2][3][4][5][6][7][8][9][10][11]

    • Senior Scientist Note: If the solid is caked, do not chip at it aggressively, which creates aerosols.[2][3] Dissolve it in a minimal amount of methanol and treat as Liquid Waste (Protocol B) if necessary.[3]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid".[1][3]

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[1][3]

  • Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.[3]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction byproducts or dissolved compound.[1][2][3]

  • Solvent Identification: Determine the primary solvent.[1][3]

    • Halogenated (e.g., DCM):[1] Must go to the Halogenated Waste stream.[1][3]

    • Non-Halogenated (e.g., MeOH, EtOH):[1][12] Must go to the Flammable/Organic Waste stream.[1][3]

  • pH Verification (The Self-Validating Step):

    • Before pouring, dip a pH strip into the waste solution.[2][3]

    • Why? If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it is classified as D002 (Corrosive) under US EPA RCRA guidelines [1].[1]

    • Action: If extremely acidic/basic, neutralize slowly to pH 5–9 before adding to a central waste drum to prevent heat generation or drum corrosion.[2][3]

  • Consolidation: Pour into the appropriate carboy using a funnel.

    • Warning: Do not pour this waste into a container holding Chromic Acid or Nitric Acid wastes.[1][3] The hydroxymethyl group can oxidize violently.[2][3]

Protocol C: Contaminated Debris (Sharps/Gloves)[1][2][3]
  • Gloves/Paper Towels: If heavily contaminated, place in a clear ziplock bag, seal, and place in the Solid Hazardous Waste drum.[2][3]

  • Sharps: Chemically contaminated needles/glass must go into a rigid Sharps Container.[1][3] Do not recap needles.

Emergency Spill Procedures

In the event of a spill outside of a containment hood:

  • Evacuate & Ventilate: If a large amount of powder is airborne, leave the area to allow dust to settle.[2][3]

  • PPE: Don standard PPE plus respiratory protection.[1][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[1][3] Scoop into a waste bag.

    • Liquid: Absorb with vermiculite or standard spill pads.[3]

  • Decontamination: Wipe the surface with a mild soap solution.[1][3]

    • Scientist Tip: Avoid using bleach (Sodium Hypochlorite) immediately, as it is a strong oxidizer.[2][3] Use water/detergent first to remove the bulk organic material.[1][3]

Regulatory Classification (US Focus)

  • RCRA Status: This specific CAS is generally not P-listed or U-listed [1].[1][3] However, it is a generator's responsibility to determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP).[3]

  • Waste Code Recommendation:

    • If solid: "Non-Regulated Chemical Waste" (unless local laws are stricter).[3]

    • If in flammable solvent: D001 (Ignitable).[1][3]

    • If pH < 2 or > 12.5: D002 (Corrosive).[1][3]

Disclaimer: This guide represents best scientific practices. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations (e.g., EPA, OSHA, REACH) before disposal.

References

  • United States Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[3][12] [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][3] Compound Summary: Imidazole-4-carboxylic acid derivatives.[1][3][Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3][10][13] [Link][1]

Sources

Handling

Personal protective equipment for handling 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Executive Summary & Risk Profile Treat as: Irritant / Potential Corrosive (Class Conservative Approach) Handling 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid requires a protocol that goes beyond standard "lab hygiene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Treat as: Irritant / Potential Corrosive (Class Conservative Approach)

Handling 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid requires a protocol that goes beyond standard "lab hygiene."[1][2][3] As an imidazole derivative, this compound presents specific physicochemical risks—primarily as a fine, electrostatic powder capable of causing significant respiratory and ocular irritation.

While specific GHS data for this exact isomer can be sparse in public repositories, its structural analogs (imidazole-4-carboxylic acid and 4-hydroxymethylimidazole) exhibit consistent hazard profiles. We operate under the "Precautionary Principle," assuming the highest probable risk (Skin Corr. 1B or Irrit.[1] 2A) to ensure researcher safety.

Key Hazard Vectors:

  • Inhalation (Primary Risk): Fine particulate matter can bypass upper respiratory defenses. Imidazole rings are biologically active and can cause mucous membrane inflammation.

  • Ocular Damage: The carboxylic acid moiety combined with the basic imidazole ring can create pH extremes on moist surfaces (eyes), leading to potential corneal opacity if untreated.

  • Contact Dermatitis: Repeated exposure to imidazole intermediates is a known sensitizer.

PPE Specification Matrix

Rationale: The following specifications are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses fail against airborne dust migration. Goggles provide a seal against fine particulates that drift in turbulent fume hood air.
Dermal (Hands) Double Nitrile Gloving • Inner: 4 mil Nitrile (Bright Color)• Outer: 5-8 mil Nitrile (Extended Cuff)Breakthrough Indicator: A bright inner glove reveals micro-tears in the outer glove immediately. Imidazoles can permeate thin latex; nitrile offers superior chemical resistance.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 RespiratorHierarchy of Controls: PPE is the last line of defense. All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm). Use respirators only during spill cleanup.
Body Tyvek® Lab Coat or Sleeve Covers Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom. Tyvek sheds particulates.

Operational Protocol: Safe Handling & Weighing

Phase A: Engineering Setup (Self-Validating System)

Before opening the vial, validate your containment system:

  • Kimwipe Test: Hold a Kimwipe at the sash opening. It should be pulled inward at a 45° angle. If it flutters violently, turbulence is too high (risk of powder blowout).

  • Static Neutralization: Imidazole derivatives are static-prone. Place an ionizing bar or anti-static gun near the balance inside the hood to prevent "particle jumping."

Phase B: The Weighing Workflow

Objective: Transfer solid without generating an aerosol cloud.

  • Donning: Put on inner orange nitrile gloves, then outer blue extended-cuff nitrile gloves. Tuck lab coat cuffs under the outer glove.

  • Staging: Place a pre-tared scintillation vial and the source container in the hood.

  • Transfer:

    • Use a micro-spatula (stainless steel). Avoid plastic spatulas which generate static charge.

    • Do not pour from the source bottle.

    • Cap the receiving vial immediately after transfer.

  • Decon: Wipe the exterior of the receiving vial with a Kimwipe dampened in Methanol or Ethanol before removing it from the hood. This removes invisible dust settled on the glass.

Phase C: Solubilization

Caution: The carboxylic acid group may alter the pH of unbuffered solutions.

  • Add solvent (typically DMSO or Water/Buffer) slowly.

  • Exotherm Check: Touch the vial (with gloved hand). Mild heat generation is possible.

  • Venting: If using a septum-capped vial, insert a bleed needle briefly to equalize pressure if the dissolution releases gas or heat.

Waste Disposal & Decontamination

Logic: Imidazoles are nitrogen-rich heterocycles and should not enter standard water streams due to potential aquatic toxicity.

Waste StreamProtocol
Solid Waste Collect in a dedicated "Solid Hazardous Waste" container labeled Toxic/Irritant. Do not mix with oxidizers (e.g., permanganates) as imidazoles can react vigorously.
Liquid Waste Segregate into "Organic Basic" or "General Organic" waste. If the solution is highly acidic (pH < 2), neutralize to pH 5-9 before adding to the main carboy to prevent drum corrosion.
Spill Cleanup Dry Spill: Do not sweep (creates dust).[4][5] Cover with wet paper towels, then scoop. Wet Spill: Absorb with vermiculite. Clean surface with 10% bleach followed by water to degrade the imidazole ring.

Visual Workflow: Decision Logic

The following diagram illustrates the "Go/No-Go" decision process for handling this compound, ensuring safety checks are integrated into the workflow.

G Start START: Handling Request RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow > 80 fpm? RiskAssess->HoodCheck Abort STOP: Maintenance Required HoodCheck->Abort No PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Yes StaticCheck Static Control: Is Powder Jumping? PPE->StaticCheck Ionize Apply Anti-Static Gun StaticCheck->Ionize Yes Weigh Weighing Procedure: Spatula Transfer Only StaticCheck->Weigh No Ionize->Weigh Decon Decontamination: Wipe Vial w/ EtOH Weigh->Decon Disposal Disposal: Segregated Organic Waste Decon->Disposal

Figure 1: Operational Logic Flow for Handling Imidazole Carboxylic Acid Derivatives. Note the critical stop-points for engineering controls and static management.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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